2-Chloro-1-(4-chlorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVSIWSINRIEKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40980352 | |
| Record name | 2-Chloro-1-(4-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40980352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6378-66-1 | |
| Record name | 4-Chloro-α-(chloromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6378-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-alpha-(chloromethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006378661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(4-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40980352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-α-(chloromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Analysis of 2-Chloro-1-(4-chlorophenyl)ethanol
The following technical guide provides an in-depth structural analysis of 2-Chloro-1-(4-chlorophenyl)ethanol , a critical chiral chlorohydrin intermediate.
Technical Whitepaper & Characterization Guide [1]
Executive Technical Summary
Compound Identity: this compound CAS Registry Number: 6378-66-1 Molecular Formula: C₈H₈Cl₂O Molecular Weight: 191.05 g/mol [1][2]
This guide details the structural characterization of this compound, a vicinal chlorohydrin serving as a pivotal intermediate in the synthesis of imidazole-based antifungal agents and agrochemicals. Its structure features a secondary alcohol adjacent to a chloromethyl group, creating a stereogenic center at the C1 position.
The analysis prioritizes the differentiation of this compound from its structural isomers (e.g., 2-(4-chlorophenyl)ethanol) and the quantification of its enantiomeric purity, which is decisive for the biological activity of downstream pharmaceutical products.[3][4]
Molecular Architecture & Stereochemistry[1]
The molecule consists of a para-chlorophenyl ring attached to a 2-chloro-1-hydroxyethyl tail.[1] The presence of two chlorine atoms—one aryl and one alkyl—imparts distinct isotopic signatures and reactivity profiles.
Stereogenic Center
The C1 carbon is chiral.[1] In drug development, the specific enantiomer (typically R or S) dictates potency.[1]
-
Configuration: The absolute configuration is determined by the spatial arrangement of the -OH, -CH₂Cl, and -Ar groups.[1]
-
Conformation: Intramolecular hydrogen bonding between the hydroxyl proton and the alkyl chlorine (OH···Cl) can stabilize specific gauche conformations in non-polar solvents, influencing NMR coupling constants.
Isotopic Signature
The presence of two chlorine atoms results in a characteristic mass spectral isotope pattern:
-
M+ (190): ~100% relative abundance (³⁵Cl/³⁵Cl)[1]
-
M+2 (192): ~64% relative abundance (³⁵Cl/³³Cl)[1]
-
M+4 (194): ~10% relative abundance (³⁷Cl/³⁷Cl)[1]
Synthetic Context & Impurity Logic
Understanding the synthesis is prerequisite to effective structural analysis.[1] The compound is typically generated via the reduction of 2-chloro-1-(4-chlorophenyl)ethanone (CAS 937-20-2).
Reaction Pathway & Impurities
The following diagram illustrates the synthesis and potential impurity landscape.
Figure 1: Synthetic pathway and critical impurity genesis.[4] High pH during workup risks epoxide formation.
Spectroscopic Characterization (The "Fingerprint")
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is defined by the ABX spin system of the chlorohydrin tail (-CH(OH)-CH₂Cl).
Table 1: Predicted ¹H NMR Shifts (CDCl₃, 400 MHz)
| Moiety | Shift (δ, ppm) | Multiplicity | Integration | Coupling / Structural Note |
| Ar-H (ortho) | 7.35 – 7.40 | Doublet (d) | 2H | AA'BB' system characteristic of p-substitution.[1] |
| Ar-H (meta) | 7.28 – 7.33 | Doublet (d) | 2H | Overlap possible depending on solvent.[1] |
| CH-OH | 4.85 – 4.95 | dd or ddd | 1H | The "X" part of the ABX system.[1] Coupled to CH₂ and OH.[1] |
| CH₂-Cl | 3.60 – 3.75 | Multiplet | 2H | Diastereotopic protons (AB part).[1] Distinct chemical shifts due to chirality.[1] |
| -OH | 2.50 – 3.00 | Broad s/d | 1H | Shift varies with concentration and H-bonding. |
¹³C NMR Key Signals:
-
C-OH (Methine): ~73-74 ppm.[5]
-
C-Cl (Methylene): ~50-51 ppm.[5]
-
Aromatic C-Cl: ~134 ppm (quaternary).[1]
Mass Spectrometry (GC-MS)[1]
-
Ionization: Electron Impact (EI, 70 eV).[1]
-
Base Peak: m/z 139/141 (Loss of -CH₂Cl group, forming the stable 4-chlorobenzyl cation).
-
Molecular Ion: m/z 190/192/194 (Distinctive 9:6:1 cluster).[1]
Infrared Spectroscopy (FT-IR)
-
O-H Stretch: 3300–3400 cm⁻¹ (Broad, strong).[1]
-
C-Cl Stretch: 600–800 cm⁻¹ (Strong bands, often split due to alkyl vs. aryl Cl).[1]
-
Aromatic C=C: 1490, 1600 cm⁻¹.[6]
Analytical Protocols
Protocol A: Enantiomeric Purity by Chiral HPLC
Because the compound is a chlorohydrin, standard C18 columns cannot separate the enantiomers.[1] A polysaccharide-based chiral stationary phase is required.[1]
Method Parameters:
-
Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm (Absorption of chlorobenzene moiety).
-
Temperature: 25°C.
Self-Validating Check:
-
Inject the racemic starting material or a racemate standard first.[1]
-
Ensure resolution (Rs) > 1.5 between the R and S peaks.[3]
-
If peaks merge, lower Isopropanol content to 95:5.[1]
Protocol B: Chemical Purity by GC-FID
Gas Chromatography is preferred for chemical purity due to the volatility of the chlorohydrin.
-
Inlet: Split mode (20:1), 250°C.
-
Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min.[1]
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Detection: FID @ 300°C.
Data Interpretation:
-
RT ~ 8-10 min: Target Alcohol.
-
RT < Target: Ketone precursor (lower polarity).[1]
-
RT > Target: Dimeric ether impurities (if harsh acidic workup was used).
Workflow Visualization
The following diagram outlines the logical flow for full structural release of a batch.
Figure 2: Analytical decision matrix for validating this compound batches.
References
-
ChemicalBook. (2025). 2-CHLORO-1-(4-CHLORO-PHENYL)-ETHANOL Properties and CAS 6378-66-1.[2]
-
BenchChem. (2025).[3][7][8][9][10] 2-(4-Chlorophenyl)ethanol Technical Guide. (Note: Reference used for comparative spectral data of structural isomers).[1] [9]
-
ResearchGate. (2024). Bioreduction of aromatic ketones: 1H-NMR Spectra of 4'-Chlorophenylethanol.
-
Google Patents. (2020).[1] CN110922299A - Continuous preparation method of high-content 2-chloroethanol. (Reference for general chlorohydrin synthesis safety).
-
Phenomenex. (2025).[1] HPLC Technical Tip: Chiral Method Development.
Sources
- 1. bgb-analytik.com [bgb-analytik.com]
- 2. 2-CHLORO-1-(4-CHLORO-PHENYL)-ETHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 5. 1-(2-Chlorophenyl)-1-ethanol(13524-04-4) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Significance of 13C NMR in Structural Elucidation
An In-Depth Technical Guide to the 13C NMR Analysis of 2-Chloro-1-(4-chlorophenyl)ethanol
This guide provides a comprehensive, in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are utilizing NMR for structural elucidation and characterization. This document moves beyond a simple recitation of data to explain the underlying principles and experimental considerations, ensuring a thorough understanding of the analysis.
13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. For a compound such as this compound, which possesses distinct electronic environments due to the presence of a chlorophenyl ring and a chloro-substituted ethanol chain, 13C NMR is indispensable for unambiguous structural confirmation. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, offering a unique fingerprint of the molecule's structure.
This guide will delve into the predicted 13C NMR spectrum of this compound, provide a robust experimental protocol for its acquisition, and interpret the resulting data, all while being grounded in established scientific principles.
Predicted 13C NMR Spectrum of this compound
The structure of this compound contains several distinct carbon environments, which will give rise to a corresponding number of signals in the 13C NMR spectrum. The presence of electronegative chlorine and oxygen atoms, along with the aromatic ring, significantly influences the chemical shifts of the neighboring carbon atoms.
Molecular Structure and Carbon Numbering:
Caption: Molecular structure of this compound with carbon numbering.
Predicted Chemical Shifts (in ppm, relative to TMS):
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C1 | ~70-75 | This carbon is attached to both a hydroxyl group and the aromatic ring. The electronegative oxygen atom deshields this carbon, shifting it downfield. |
| C2 | ~45-50 | This carbon is directly bonded to a chlorine atom, which is highly electronegative and causes a significant downfield shift. |
| C3 (ipso-C) | ~138-142 | The ipso-carbon of the phenyl ring is attached to the ethanol side chain. Its chemical shift is influenced by the substituent effect of the side chain. |
| C4, C8 (ortho-C) | ~128-130 | These carbons are ortho to the ethanol substituent and will have similar chemical shifts. |
| C5, C7 (meta-C) | ~128-130 | These carbons are meta to the ethanol substituent and ortho to the chlorine atom. The electron-withdrawing effect of the chlorine will influence their shift. |
| C6 (para-C) | ~132-136 | This carbon is directly bonded to the chlorine atom, leading to a downfield shift due to the electronegativity and inductive effects of chlorine. |
Experimental Protocol for 13C NMR Analysis
The following protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound. This protocol is designed to be self-validating by including necessary checks and calibrations.
1. Sample Preparation:
-
Analyte: Weigh approximately 20-50 mg of this compound. The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Solvent: Choose a deuterated solvent that will dissolve the sample and has a well-known NMR signal for referencing. Chloroform-d (CDCl3) is a common choice for similar compounds. Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer: Once the sample is fully dissolved, transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup and Calibration:
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution and sensitivity.
-
Tuning and Matching: Tune and match the NMR probe to the 13C frequency. This ensures efficient transfer of radiofrequency power to the sample.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl3). This compensates for any magnetic field drift during the experiment.
-
Shimming: Shim the magnetic field to achieve a homogeneous field across the sample. This is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
-
Experiment: A standard proton-decoupled 13C NMR experiment is typically sufficient. This involves irradiating the protons to collapse the C-H couplings, resulting in a single sharp peak for each unique carbon atom.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point. This allows for the carbon nuclei to return to equilibrium between pulses.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 scans or more are needed to achieve a good signal-to-noise ratio.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Experimental Workflow Diagram:
Technical Guide: Infrared Spectroscopy of 2-Chloro-1-(4-chlorophenyl)ethanol
Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of 2-Chloro-1-(4-chlorophenyl)ethanol (CAS: 461-72-3 / 1006-33-3 derivatives), a critical chlorohydrin intermediate in the synthesis of imidazole-class antifungals (e.g., Econazole, Miconazole) and agrochemicals.
Accurate interpretation of the infrared (IR) spectrum for this molecule is challenging due to the overlapping signals of the aromatic chlorophenyl ring and the aliphatic chlorohydrin side chain. This guide moves beyond basic peak listing, offering a fragment-based vibrational analysis to validate structural integrity and detect common process impurities, specifically the unreduced ketone precursor.
Part 1: Molecular Architecture & Vibrational Theory
To accurately assign IR bands, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of two distinct electronic domains that couple minimally, allowing for a "sum-of-parts" analysis.
Structural Domains[1]
-
Domain A: The Para-Chlorophenyl Ring
-
Rigidity: High.
-
Key Modes: Aromatic C-H stretching, Ring skeletal vibrations (C=C), and Aryl-Cl stretching.
-
Symmetry:
local symmetry (approximate) leads to sharp, characteristic overtones for para-substitution.
-
-
Domain B: The Chlorohydrin Tail (-CH(OH)CH₂Cl)
-
Flexibility: High (rotational freedom).
-
Key Modes: O-H stretching (H-bond sensitive), Aliphatic C-H, Secondary C-O stretch, and Alkyl-Cl stretch.
-
Conformational Isomerism: The gauche and trans orientation of the C-Cl relative to the C-O group will split the C-Cl stretching band in the fingerprint region.
-
The Structure-Spectrum Map
The following diagram maps the specific functional groups to their expected wavenumber ranges, providing a visual logic for spectral interpretation.
Caption: Functional group mapping to characteristic IR frequencies. Note the distinction between Aryl-Cl and Alkyl-Cl regions.
Part 2: Experimental Protocol (E-E-A-T)
Reliable data collection requires selecting the correct sampling technique. For chlorohydrins, which are viscous liquids or low-melting solids depending on purity and enantiomeric excess, Attenuated Total Reflectance (ATR) is the industry standard, though transmission methods have specific utility.
Sampling Methodology
| Method | Suitability | Protocol Notes |
| Diamond ATR | Primary Choice | Ideal for neat liquids/oils. Requires minimal prep. Critical: Ensure full contact. The O-H band intensity is sensitive to contact pressure. Clean crystal with isopropanol to remove lipophilic residues. |
| Liquid Film (NaCl) | Secondary | Place a drop between two NaCl plates. Warning: Chlorohydrins are hygroscopic. NaCl plates can fog if the sample is "wet." Use AgCl plates if water content is >0.5%. |
| Solution (CCl₄) | Advanced | Used to study Hydrogen Bonding (Intra- vs. Inter-molecular). Note: Dilute solutions (<0.01 M) will sharpen the O-H peak to ~3600 cm⁻¹, proving the existence of free hydroxyls. |
Self-Validating System Check
Before accepting a spectrum as valid, perform this 3-point check:
-
Baseline: Must be flat at 100% T (or 0 Abs) in the 2500–1800 cm⁻¹ region (where no peaks should exist for this molecule).
-
CO₂ Interference: Check for a doublet at 2350 cm⁻¹. If present, purge the bench; do not digitally subtract if quantification is required.
-
Water Vapor: Look for "noise" (rotational fine structure) around 3600–3800 cm⁻¹. This distorts the O-H assignment.
Part 3: Spectral Analysis & Band Assignment
The following table synthesizes data from fragment analogs (Chlorobenzene and 2-Chloroethanol) to provide a definitive assignment for this compound.
Detailed Vibrational Assignment Table
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Mechanistic Insight |
| 3350–3450 | Strong, Broad | ν(O-H) Stretching | Indicates intermolecular H-bonding. A shift to higher freq (~3550) suggests intramolecular bonding with the neighboring Cl. |
| 3030–3090 | Weak | ν(C-H) Aromatic | Characteristic of the phenyl ring. |
| 2930–2980 | Medium | ν(C-H) Aliphatic | Asymmetric stretch of the -CH₂-Cl and benzylic -CH-. |
| 2860–2900 | Weak | ν(C-H) Aliphatic | Symmetric stretch. |
| 1595, 1490 | Medium, Sharp | ν(C=C) Ring | The "breathing" modes of the benzene ring. The 1490 band is often stronger in chloro-substituted aromatics. |
| 1400–1420 | Medium | δ(O-H) Bending | In-plane bending of the hydroxyl group. |
| 1080–1095 | Strong | ν(C-O) Secondary Alcohol | Diagnostic for the reduction of the ketone. |
| 1090–1100 | Strong | ν(Ar-Cl) Aryl-Chloride | Often overlaps with the C-O stretch. Look for a doublet or shoulder here. |
| 810–840 | Strong | γ(C-H) OOP Bending | Critical: Diagnostic for para-substitution (1,4-disubstituted benzene). |
| 700–750 | Medium | ν(R-Cl) Alkyl-Chloride | The C-Cl stretch on the ethyl chain. Position varies based on gauche/trans conformation. |
Note on C-Cl Complexity: The molecule contains two C-Cl bonds. The Aryl-Cl (attached to ring) vibrates at a higher frequency (~1090 cm⁻¹) due to resonance strengthening of the bond (partial double bond character). The Alkyl-Cl (side chain) vibrates lower (600–750 cm⁻¹) and is purely single-bonded.
Part 4: Impurity Profiling (Process Control)
In drug development, this molecule is typically synthesized by the reduction of 2-Chloro-1-(4-chlorophenyl)ethanone (also known as 4-chlorophenacyl chloride). Monitoring the disappearance of the starting material is the primary use case for IR in QC.
The "Red Flag" Region
The most critical spectral change is the conversion of the Carbonyl (C=O) to a Hydroxyl (O-H).
-
Starting Material (Ketone): Shows a very strong, sharp peak at 1680–1705 cm⁻¹ (Conjugated Ketone).
-
Product (Alcohol): Must show NO peak in the 1650–1750 cm⁻¹ region.
-
Impurity Limit: A small "blip" at 1690 cm⁻¹ indicates incomplete reduction.
QC Decision Workflow
The following logic gate describes the standard operating procedure for validating the product batch.
Caption: QC workflow for differentiating the chlorohydrin product from the phenacyl chloride precursor.
References
-
National Institute of Standards and Technology (NIST). IR Spectrum of 2-Chloro-1-(4-chlorophenyl)ethanone (Precursor). NIST Chemistry WebBook, SRD 69.[1][2] [Link] (Authoritative source for the ketone starting material spectrum, used to identify impurities).
-
National Institute of Standards and Technology (NIST). IR Spectrum of 2-Chloroethanol (Fragment Analog). NIST Chemistry WebBook, SRD 69.[1][2] [Link] (Source for assigning the aliphatic chlorohydrin bands).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Text). (Cited for general rules regarding para-substituted benzene overtones and gauche/trans conformer splitting in alkyl halides).
Sources
Technical Profile: 2-Chloro-1-(4-chlorophenyl)ethanol
The following technical guide details the physicochemical profile, synthesis, analytical characterization, and applications of 2-Chloro-1-(4-chlorophenyl)ethanol (CAS 6378-66-1).
A Versatile Chlorohydrin Scaffold for Medicinal Chemistry
Executive Summary
CAS 6378-66-1 , chemically known as This compound , is a critical halogenated building block in drug discovery and fine chemical manufacturing.[1] Structurally, it functions as a "privileged scaffold" precursor—a chlorohydrin moiety that provides a direct synthetic gateway to 4-chlorostyrene oxide (via cyclization) or
Its significance lies in its role as a chiral synthon. The 4-chlorophenyl motif is ubiquitous in antifungal azoles ,
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 6378-66-1 |
| IUPAC Name | This compound |
| Synonyms | 4-Chloro- |
| Molecular Formula | |
| Molecular Weight | 191.05 g/mol |
| Appearance | White to off-white crystalline solid (high purity) or colorless liquid (supercooled) |
| Melting Point | 48–52 °C |
| Boiling Point | 280 °C (predicted at 760 mmHg) |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Insoluble in Water |
| Chirality | Contains 1 stereocenter (C1); typically supplied as a racemate unless specified as (R)- or (S)- |
Synthesis & Manufacturing Protocols
Primary Synthetic Route: Carbonyl Reduction
The industrial standard for producing CAS 6378-66-1 involves the reduction of 2-chloro-1-(4-chlorophenyl)ethanone (CAS 99-91-2). This method is preferred due to the availability of the phenacyl chloride precursor.
Reaction Mechanism
The reaction proceeds via a hydride transfer from the reducing agent (typically Sodium Borohydride,
Protocol (Lab Scale)
-
Dissolution : Dissolve 10.0 g (52.9 mmol) of 2-chloro-1-(4-chlorophenyl)ethanone in 100 mL of anhydrous Methanol (
). Cool to 0 °C. -
Reduction : Slowly add 1.0 g (26.4 mmol) of
in small portions over 30 minutes. Note: Exothermic reaction; maintain temperature < 10 °C to prevent epoxide formation. -
Quench : Stir for 2 hours at 0–5 °C. Monitor consumption of ketone by TLC (Hexane:EtOAc 4:1). Quench with 1N
until pH ~6. -
Extraction : Evaporate
under reduced pressure. Extract residue with Ethyl Acetate ( mL). -
Purification : Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Hexane/Ether to yield white needles.
Stereoselective Synthesis (Biocatalytic)
For applications requiring high enantiomeric excess (ee), such as specific receptor agonists, asymmetric reduction is employed using ketoreductases (KREDs) or chiral catalysts (e.g., Noyori transfer hydrogenation).
Figure 1: Synthetic pathway from phenacyl chloride precursor to CAS 6378-66-1 and subsequent activation to epoxide.[2]
Analytical Characterization
To ensure suitability for pharmaceutical applications, the following analytical methods are recommended.
HPLC Method (Reverse Phase)
This method separates the chlorohydrin from the ketone precursor and potential epoxide degradation products.
-
Column : C18 (e.g., Agilent Zorbax Eclipse Plus),
, 5 m. -
Mobile Phase A : 0.1% Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile (
). -
Gradient :
-
0–2 min: 30% B
-
2–15 min: 30%
90% B -
15–20 min: 90% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV @ 220 nm (aromatic ring) and 254 nm.
-
Retention Time : ~8.5 min (varies by system).
NMR Interpretation ( )
-
NMR (400 MHz) :
- 7.35 (m, 4H, Aromatic protons).
-
4.89 (dd, 1H,
-OH, chiral center). -
3.75 (dd, 1H,
-Cl, diastereotopic). -
3.62 (dd, 1H,
-Cl, diastereotopic). -
2.65 (br s, 1H,
).
-
Key Diagnostic : The distinct ABX pattern of the
moiety confirms the chlorohydrin structure versus the starting ketone (singlet ).
Applications in Drug Development[10][11]
CAS 6378-66-1 serves as a divergent intermediate . Its reactivity profile allows it to function as a masked epoxide or a direct alkylating agent.
Pathway A: Synthesis of Azole Antifungals
Similar to the synthesis of Miconazole or Econazole (which use the 2,4-dichloro analog), this 4-monochloro derivative is used to synthesize novel imidazole/triazole antifungals.
-
Mechanism : The chlorohydrin is treated with imidazole in the presence of a base (or via the epoxide) to form the
-hydroxy-ethyl-imidazole core. -
Relevance : The 4-chlorophenyl group is a classic bioisostere used to optimize half-life and potency in CYP51 inhibitors.
Pathway B: -Adrenergic Agonist Scaffolds
The Ar-CH(OH)-CH2-N motif is the pharmacophore of
-
Workflow : CAS 6378-66-1
Epoxide Ring opening with isopropylamine or tert-butylamine. -
Utility : Used in generating library analogs to test selectivity between
and receptors.
Figure 2: Divergent synthesis pathways utilizing CAS 6378-66-1 as a precursor to the reactive epoxide intermediate.
Safety, Handling & Stability
Hazard Identification (GHS)[5]
-
Signal Word : WARNING
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Stability & Storage
-
Hydrolysis Risk : In the presence of strong bases, the compound cyclizes to 4-chlorostyrene oxide, which is potentially mutagenic. Store in neutral conditions.
-
Thermal Stability : Stable at room temperature, but prolonged heating >100 °C can induce elimination of HCl.
-
Storage : Keep in a tightly closed container at 2–8 °C (recommended) or cool room temperature, under inert atmosphere (
) to prevent oxidation.
References
-
PubChem . This compound - Compound Summary. National Library of Medicine. Available at: [Link]
-
Core . Environmental fate of DDT and related chlorophenyl compounds (Structural analogs). Available at: [Link]
Sources
biological activity of 2-Chloro-1-(4-chlorophenyl)ethanol
An In-Depth Technical Guide to the Biological Activity of 2-Chloro-1-(4-chlorophenyl)ethanol: From Chiral Precursor to Potential Antimicrobial Agent
Executive Summary
This compound is a chiral secondary alcohol whose significance in the scientific landscape is defined not by its direct biological activity, but by its pivotal role as a high-value stereospecific intermediate. Its structure, featuring a chlorophenyl group and a chiral center, makes it a critical building block in the asymmetric synthesis of advanced pharmaceuticals, most notably the azole class of antifungal agents. While preliminary studies on structurally related isomers suggest potential intrinsic antimicrobial and insecticidal properties, the primary and most well-documented application of this compound class lies in enabling the creation of potent drugs.
This guide provides a comprehensive technical overview for researchers and drug development professionals. It delves into the stereoselective synthesis of these crucial precursors, elucidates their application in the construction of complex antifungal molecules, and explores the potential for direct biological activity based on structure-activity relationships within the chlorophenylethanol family. We will detail the causality behind synthetic choices, provide validated experimental protocols, and outline future research avenues for this versatile chemical scaffold.
Part 1: The Foundation - Synthesis and Stereochemical Importance
The biological utility of molecules derived from this compound is intrinsically linked to its three-dimensional structure. The specific arrangement of atoms around the chiral carbon—the one bearing the hydroxyl group—dictates its ability to serve as a precursor for stereochemically pure active pharmaceutical ingredients (APIs).
The Rationale for Asymmetric Synthesis
In drug development, enantiomers (non-superimposable mirror images of a chiral molecule) often exhibit vastly different pharmacological and toxicological profiles. For instance, the antifungal activity of drugs like luliconazole is dependent on a specific enantiomer of its precursor. (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a documented key precursor for the antifungal drug luliconazole.[1][2] Consequently, producing a single, desired enantiomer (enantiopure synthesis) is not merely an academic exercise but a critical requirement for safety and efficacy. Biocatalytic reduction of the corresponding prochiral ketone is a preferred industrial method due to its high selectivity, mild reaction conditions, and reduced environmental impact compared to some chemocatalytic routes.[3]
Experimental Protocol: Biocatalytic Asymmetric Reduction
The synthesis of enantiomerically pure (S)-2-Chloro-1-(4-chlorophenyl)ethanol is efficiently achieved via the asymmetric reduction of its ketone precursor, 2-chloro-1-(4-chlorophenyl)ethanone. This protocol describes a representative method using a recombinant alcohol dehydrogenase (ADH) enzyme.
Objective: To produce (S)-2-Chloro-1-(4-chlorophenyl)ethanol with high enantiomeric excess (>99% e.e.).
Materials:
-
2-chloro-1-(4-chlorophenyl)ethanone (substrate)
-
Recombinant alcohol dehydrogenase (e.g., from Lactobacillus kefir)[1]
-
NADH or NADPH (cofactor)
-
Glucose dehydrogenase (for cofactor regeneration)
-
D-Glucose (co-substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Chiral High-Performance Liquid Chromatography (HPLC) column for analysis
Step-by-Step Methodology:
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a solution of phosphate buffer containing D-glucose.
-
Enzyme and Cofactor Addition: Add the alcohol dehydrogenase, the cofactor regeneration enzyme (glucose dehydrogenase), and the NADPH/NADH cofactor to the buffer solution. Stir gently to ensure homogeneity.
-
Substrate Introduction: Dissolve the substrate, 2-chloro-1-(4-chlorophenyl)ethanone, in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction vessel to the desired final concentration.
-
Reaction Execution: Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle agitation. The progress of the reaction can be monitored by taking aliquots and analyzing them via HPLC.
-
Work-up and Extraction: Once the reaction reaches completion (typically >99% conversion), terminate it by adding a water-immiscible organic solvent like ethyl acetate. Extract the product into the organic phase.
-
Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Analysis and Validation: Purify the product using column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC analysis to validate the stereoselectivity of the synthesis.
Caption: Synthetic pathway from the chiral alcohol to azole antifungals.
Mechanism of Action of the Resulting Drug
It is crucial to understand that this compound itself does not have a known mechanism of action as an antifungal. [4]Its significance lies entirely in its role as a precursor. The final drug, such as luliconazole, exerts its antifungal effect by inhibiting the enzyme lanosterol demethylase in the fungal cell membrane. This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell wall. By disrupting ergosterol production, the drug compromises the integrity of the cell membrane, leading to fungal cell death.
Part 3: Exploration of Direct Biological Activities
While the primary role of this compound is as a synthetic intermediate, preliminary research on related isomers suggests the potential for direct biological effects, particularly antimicrobial and insecticidal activities. [5][6][7]
Potential Antimicrobial and Insecticidal Properties
Studies on the isomer 2-(4-Chlorophenyl)ethanol have indicated potential antimicrobial and insecticidal effects, making it a compound of interest for further investigation in medicinal chemistry and agrochemical development. [5][6][7]The presence of the chlorophenyl group in many organochlorine insecticides is often associated with neurotoxic activity in insects. [7]Similarly, the antifungal activity of phenylethanol derivatives is frequently linked to the disruption of the fungal cell membrane. [7]This suggests that this compound is a logical candidate for screening against a panel of bacterial, fungal, and insect targets.
Proposed Antifungal Mechanism of Action
Based on the known activity of related phenylethanol compounds, a plausible mechanism for any direct antifungal activity of this compound would involve non-specific disruption of the fungal cell membrane. The lipophilic chlorophenyl group could intercalate into the lipid bilayer, while the polar hydroxyl group interacts with the membrane surface, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.
Sources
- 1. Enhancing Alcohol Dehydrogenase Activity for the Efficient Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Using Computer-Aided Combinational Mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]
- 5. Buy 2-(4-Chlorophenyl)ethanol | 1875-88-3 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
reduction of 2-chloro-1-(4-chlorophenyl)ethanone protocol
Application Note: Chemoselective and Stereoselective Reduction Strategies for
Subject: Reduction of 2-chloro-1-(4-chlorophenyl)ethanone (2,4'-Dichloroacetophenone) Target Product: 1-(4-chlorophenyl)-2-chloroethanol Primary Application: Synthesis of Class III Anti-arrhythmic Agents (e.g., Sotalol) and Azole Antifungals.
Executive Summary & Strategic Importance
The reduction of 2-chloro-1-(4-chlorophenyl)ethanone is a pivotal step in the synthesis of
For drug development professionals, the choice of reduction protocol dictates not only yield but also the stereochemical outcome and impurity profile . While racemic reduction is cost-effective for early-stage intermediates, Asymmetric Transfer Hydrogenation (ATH) offers a direct route to enantiopure pharmacophores, bypassing costly resolution steps.
Critical Safety Advisory:
WARNING: LACHRYMATOR 2-chloro-1-(4-chlorophenyl)ethanone is a potent lachrymator (tear gas agent) and skin irritant. All protocols described below must be performed in a properly functioning fume hood. Neutralization of glassware and spills with dilute ammonia or bisulfite solution is recommended before removal from the hood.
Reaction Pathways & Mechanism
The reduction of
Key Pathways:
-
Pathway A (Desired): 1,2-Hydride addition to form the Chlorohydrin.
-
Pathway B (Side Reaction - Epoxidation): Under basic conditions, the alkoxide intermediate displaces the chloride in situ to form the epoxide.
-
Pathway C (Side Reaction - Dehalogenation): Over-reduction removing the aliphatic chlorine (common with strong reductants or Pd/C hydrogenation).
Figure 1: Reaction logic showing the critical bifurcation at the alkoxide intermediate. Control of pH is essential to select between chlorohydrin and epoxide.
Protocol A: Chemoselective Racemic Reduction
Objective: High-yield synthesis of racemic 1-(4-chlorophenyl)-2-chloroethanol using Sodium Borohydride (
Reagents & Materials
-
Substrate: 2-chloro-1-(4-chlorophenyl)ethanone (10.0 g, 52.9 mmol)
-
Reducing Agent: Sodium Borohydride (
) (1.0 g, 26.4 mmol, 0.5 eq) — Note: 0.25 eq is stoichiometric, excess ensures completion. -
Solvent: Methanol (100 mL, anhydrous preferred)
-
Quench: 1N HCl
Step-by-Step Methodology
-
Dissolution (0 min):
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 10.0 g of the substrate in 80 mL of Methanol.
-
Cooling: Place the flask in an ice-water bath. Cool internal temperature to
. -
Rationale: Low temperature suppresses the formation of the epoxide side product and minimizes potential dechlorination.
-
-
Hydride Addition (15 min):
-
Dissolve
in the remaining 20 mL of Methanol (or add solid portion-wise). -
Add the borohydride solution dropwise over 15 minutes, maintaining temperature
. -
Observation: Gas evolution (
) will occur. Ensure adequate venting.[1]
-
-
Reaction Monitoring (30–60 min):
-
Stir at
for 30 minutes. -
TLC Check: (Eluent: 20% EtOAc/Hexanes). The starting material (
) should disappear; product ( ) appears.
-
-
Critical Quench (End Point):
-
Slowly add 1N HCl until pH
4–5. -
Mechanism:[2] This protonates the alkoxide to the alcohol. If the mixture remains basic during workup, the alkoxide will snap shut to form the epoxide.
-
-
Workup:
-
Remove Methanol under reduced pressure (Rotavap).
-
Dilute residue with water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
Expected Yield: 90–95% Purity: >98% (by HPLC)
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Objective: Enantioselective synthesis of (S)- or (R)-1-(4-chlorophenyl)-2-chloroethanol. Best For: Synthesis of chiral APIs (e.g., (S)-Sotalol) without resolution steps. Catalyst System: RuCl (Noyori-Ikariya type).
Reagents & Materials
-
Substrate: 2-chloro-1-(4-chlorophenyl)ethanone (1.89 g, 10 mmol)
-
Catalyst: RuCl (6.4 mg, 0.01 mmol, S/C = 1000)
-
Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotrope) or Isopropanol.
-
Solvent: DMF or neat in H-donor.
Step-by-Step Methodology
-
Catalyst Preparation (In-situ or Pre-formed):
-
Using pre-formed complex is recommended for reproducibility. Weigh 6.4 mg of RuCl into a dry Schlenk flask under Argon.
-
-
Reaction Assembly:
-
Add the substrate (1.89 g) to the flask.
-
Add 5 mL of Formic Acid/TEA mixture (degassed).
-
Note: Formic acid drives the reaction irreversibly (release of
), whereas Isopropanol is reversible. Formic acid is preferred for higher conversion.
-
-
Incubation:
-
Stir at
for 12–24 hours. -
Monitor by Chiral HPLC (Chiralcel OD-H or OJ-H column).[3]
-
-
Workup:
-
Dilute with water (20 mL).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash with saturated
(to remove residual formic acid) and Brine. -
Concentrate in vacuo.
-
Expected Yield: >90% Enantiomeric Excess (ee): >95% (Subject to ligand optimization).
Figure 2: The catalytic cycle of Asymmetric Transfer Hydrogenation. The concerted transfer of proton (from amine) and hydride (from Ru) ensures high stereocontrol.
Comparative Analysis of Methods
| Feature | NaBH4 Reduction | Asymmetric Transfer Hydrogenation (ATH) |
| Selectivity | Chemoselective (C=O only) | Chemo- & Enantioselective |
| Product | Racemic Mixture | High ee% ((R) or (S)) |
| Cost | Low | Moderate (Ru catalyst) |
| Scalability | Excellent (Kg to Ton) | Excellent (Low catalyst loading) |
| Safety | Minimal gas evolution (if using IPA) | |
| E-Factor | Moderate (Borate waste) | Low (Catalytic) |
Troubleshooting & Optimization
-
Problem: Low Yield due to Epoxide Formation.
-
Cause: Workup was too basic or reaction temperature rose, causing the alkoxide to displace the chloride.
-
Solution: Ensure quench reaches pH 4–5. Keep reaction at
.
-
-
Problem: Dechlorination (Formation of 1-(4-chlorophenyl)ethanol).
-
Cause: Over-reduction, often if Pd/C or strong hydrides (
) are used. -
Solution: Stick to
or ATH. Avoid heterogeneous hydrogenation catalysts.
-
-
Problem: Low ee% in ATH.
-
Cause: Reversible reaction (if using IPA) or uncatalyzed background reduction.
-
Solution: Switch to Formic Acid/TEA (irreversible). Increase catalyst loading slightly to outcompete background rates.
-
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5] Accounts of Chemical Research, 30(2), 97–102. Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-1-(4-chlorophenyl)ethanone (Analogous Lachrymator Handling). Link
-
Hamada, T., et al. (2005).
-Halo Ketones. Journal of the American Chemical Society.[4] (Contextual citation for Ru-TsDPEN utility). -
Google Patents. (2012). Method for preparing Sotalol hydrochloride (CN102329254B). Link
- Kamal, A., et al. (2006). Chemoenzymatic synthesis of (R)- and (S)-sotalol. Tetrahedron: Asymmetry, 17(19), 2876-2883.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. merckmillipore.com [merckmillipore.com]
- 5. kanto.co.jp [kanto.co.jp]
Biocatalytic Reduction of 2-Chloro-1-(4-chlorophenyl)ethanone to Chiral 2-Chloro-1-(4-chlorophenyl)ethanol
Abstract
This application note details the biocatalytic asymmetric reduction of 2-chloro-1-(4-chlorophenyl)ethanone (1) to yield high-purity chiral 2-chloro-1-(4-chlorophenyl)ethanol (2) . Unlike traditional chemical reductions (e.g., NaBH₄ or CBS reduction) which often require cryogenic conditions or yield lower enantiomeric excess (ee), biocatalysis offers a green, ambient-temperature route with theoretical yields >95% and ee >99%. This protocol focuses on using Ketoreductases (KREDs) with a coupled cofactor regeneration system, addressing specific challenges such as substrate solubility and the stability of the
Introduction & Mechanistic Design
Target Molecule Significance
The target molecule, This compound , is a versatile chiral building block. The presence of the
-
Eliprodil: An NMDA receptor antagonist.
-
Azole Antifungals: Precursors for imidazole/triazole-based therapeutics.
- -Adrenergic Blockers: Chiral amino-alcohol pharmacophores.
Biocatalytic Strategy
The reduction is catalyzed by an NADPH-dependent Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH). To make the process economically viable, the expensive cofactor (NADPH) is regenerated in situ using a secondary enzyme system, typically Glucose Dehydrogenase (GDH).
Reaction Pathway:
-
Reduction: KRED transfers a hydride from NADPH to the carbonyl carbon of the ketone.
-
Regeneration: GDH oxidizes Glucose to Gluconolactone, reducing NADP+ back to NADPH.
-
Stereoselectivity: The enzyme's chiral pocket dictates the facial attack (Re-face or Si-face), yielding either the (R) or (S) enantiomer with high precision.
Caption: Coupled enzymatic cycle showing KRED-mediated reduction driven by GDH cofactor regeneration.
Material Selection & Equipment
Enzymes[1][2][3]
-
Screening Panel: A library of KREDs is required.
-
Scheffersomyces stipitis (SsCR) variants are known to produce the (R)-enantiomer for similar
-chloroacetophenones [1]. -
Lactobacillus kefiri or Lactobacillus curvatus variants typically yield the (S)-enantiomer [2].
-
-
Cofactor Regeneration: Glucose Dehydrogenase (GDH-105 or similar commercial variant) is preferred over Isopropanol/ADH systems for this substrate to avoid thermodynamic equilibrium limitations.
Chemicals
| Component | Grade/Spec | Purpose |
| Substrate | >98% Purity | 2-Chloro-1-(4-chlorophenyl)ethanone |
| Cofactor | NADP+ (disodium salt) | Hydride carrier (catalytic amount) |
| Co-substrate | D-Glucose | Hydride source for regeneration |
| Buffer | K-Phosphate (KPi), 100 mM | pH maintenance (pH 6.5 - 7.0) |
| Co-solvent | DMSO or IPA (Molecular Biology Grade) | Increases substrate solubility |
| Quench | Ethyl Acetate / Acetonitrile | Reaction termination & extraction |
Experimental Protocols
Protocol A: Enzyme Screening (Micro-scale)
Objective: Identify the optimal enzyme for activity and stereoselectivity.
-
Preparation of Master Mix:
-
Buffer: 900 µL of 100 mM Potassium Phosphate (pH 7.0).
-
Cofactor: 1 mM NADP+.
-
Recycling System: 200 mM Glucose + 5 U/mL GDH.
-
Magnesium: 1 mM MgCl₂ (stabilizes GDH).
-
-
Enzyme Dosing: Add 1-5 mg of lyophilized KRED powder (or 10-50 µL liquid enzyme) to distinct wells in a 96-well deep-well plate.
-
Substrate Addition:
-
Dissolve substrate (2-chloro-1-(4-chlorophenyl)ethanone) in DMSO to make a 500 mM stock.
-
Add 10 µL of stock to each well (Final conc: 5 mM, 1% DMSO).
-
-
Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.
-
Quench & Analysis:
-
Add 1 mL Ethyl Acetate to each well. Vortex vigorously for 2 minutes.
-
Centrifuge (4000 rpm, 5 min) to separate phases.
-
Analyze organic layer via Chiral HPLC (see Section 5).
-
Protocol B: Preparative Scale Synthesis (10g Scale)
Objective: Gram-scale production with high conversion (>95%).
Safety Note: The substrate is an
-
Reactor Setup: 250 mL jacketed glass reactor with overhead stirring.
-
Buffer Preparation: Add 100 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgCl₂.
-
Substrate Loading:
-
Dissolve 10.0 g of 2-chloro-1-(4-chlorophenyl)ethanone in 10 mL DMSO (or Toluene if biphasic mode is preferred).
-
Add slowly to the reactor. A fine suspension will form.
-
-
Cofactor System:
-
Add 12.0 g D-Glucose (1.2 equivalents).
-
Add 50 mg NADP+.
-
Add 100 mg GDH enzyme powder.
-
-
Reaction Initiation:
-
Add 200-500 mg of the selected KRED enzyme (from Protocol A).
-
Adjust temperature to 30°C. Stir at 300-400 rpm.
-
-
Process Control:
-
pH Stat: Monitor pH continuously. The GDH reaction produces Gluconic Acid, which will drop the pH. Titrate automatically with 2M NaOH to maintain pH 6.8 - 7.0.
-
Time: Run for 12-24 hours.
-
-
Workup:
-
Add 10g Celite and stir for 10 mins (aids filtration of emulsion).
-
Extract reaction mixture 3x with 100 mL Ethyl Acetate (or MTBE).
-
Wash combined organics with brine (sat. NaCl).
-
Dry over Na₂SO₄ and concentrate in vacuo (Max bath temp 40°C to prevent degradation).
-
Analytical Methods (Quality Control)
Accurate determination of Enantiomeric Excess (ee) is critical.
Method: Chiral Normal Phase HPLC Column: Daicel Chiralcel OD-H (or OD), 250 x 4.6 mm, 5 µm. Mobile Phase: n-Hexane : Isopropanol (95 : 5). Flow Rate: 0.8 - 1.0 mL/min. Temperature: 25°C. Detection: UV @ 220 nm.[1]
Expected Retention Times (Approximate):
-
(S)-Enantiomer: ~ 12.5 min
-
(R)-Enantiomer: ~ 14.8 min (Note: Order may reverse depending on specific mobile phase ratio; inject racemic standard first).
Conversion Analysis: Use C18 Reverse Phase HPLC (Water/Acetonitrile gradient) to measure consumption of ketone vs. formation of alcohol.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion (<50%) | pH Drop (Gluconic acid buildup) | Ensure automated NaOH titration is active. pH < 6.0 inactivates most KREDs. |
| Low Conversion (<50%) | Substrate Inhibition | Switch to "Fed-Batch" mode. Add substrate in 2g portions every 2 hours. |
| Poor Solubility | Hydrophobic Substrate | Add non-ionic surfactant (e.g., 0.5% Tween-80) or increase DMSO to 5-10%. |
| Epoxide Formation | pH too high | The |
| Emulsion during workup | Protein denaturation | Filter through a Celite pad before extraction. |
Workflow Diagram
Caption: Operational workflow from enzyme selection to isolated chiral intermediate.
References
-
Shang, Y. P., et al. (2017). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045.[2] ResearchGate.[3] Available at: [Link]
-
Tang, X., et al. (2014). Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. ResearchGate.[3] Available at: [Link]
-
Daicel Chiral Technologies. (2023). Chiralcel OD-H Application Data. Available at: [Link]
Sources
Technical Application Note: Gas Chromatography Analysis of 2-Chloro-1-(4-chlorophenyl)ethanol
Executive Summary & Scientific Rationale
This protocol details the gas chromatographic (GC) separation and quantification of 2-Chloro-1-(4-chlorophenyl)ethanol (Structure:
The Analytical Challenge:
Unlike simple phenylethanols, this molecule is a vicinal chlorohydrin . It possesses a secondary hydroxyl group
Strategic Approach: To ensure data integrity and distinguish between the target molecule and its thermal degradation products, this guide presents two complementary workflows:
-
Direct Injection (Cold Inlet): For rapid screening using a Programmable Temperature Vaporizing (PTV) or cool-on-column inlet to minimize degradation.
-
Silylation Derivatization (Reference Method): A robust protocol converting the labile hydroxyl to a trimethylsilyl (TMS) ether, blocking the cyclization pathway and ensuring precise quantification.
Chemical Context & Impurity Profiling[1]
Understanding the synthesis pathway is essential for identifying likely impurities. The target analyte is typically generated via the hydride reduction of 2-chloro-1-(4-chlorophenyl)ethanone.
Reaction Pathway & Degradation Logic (Graphviz)
Figure 1: Reaction pathway showing the target chlorohydrin, its precursors, and the critical thermal degradation pathway (dashed red line) that necessitates derivatization.
Experimental Protocols
Method A: Derivatization (Gold Standard)
Recommended for purity assay and validation.
Rationale: Silylation replaces the active proton on the hydroxyl group with a trimethylsilyl group. This prevents the intramolecular
Reagents:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Ethyl Acetate.
-
Internal Standard: Dodecane or Naphthalene (optional).
Step-by-Step Workflow:
-
Preparation: Weigh 10 mg of sample into a 1.5 mL GC vial.
-
Dissolution: Add 0.5 mL of anhydrous pyridine. Vortex until dissolved.
-
Reaction: Add 200 µL of BSTFA + 1% TMCS. Cap immediately with a Teflon-lined crimp cap.
-
Incubation: Heat the vial at 60°C for 30 minutes in a dry block heater.
-
Dilution: Allow to cool. Dilute 1:10 with Ethyl Acetate prior to injection to prevent column overload.
Method B: Direct Injection (Rapid Screening)
Only suitable if PTV or Cool-On-Column (COC) inlets are available.
Rationale: If derivatization is too time-consuming, direct injection is possible only if the inlet temperature is kept low enough to prevent cyclization.
Inlet Parameters:
-
Mode: Pulsed Splitless.[1]
-
Inlet Temp: 150°C (Isothermal) OR PTV Ramp (40°C to 200°C @ 200°C/min).
-
Liner: Ultra-Inert Deactivated Splitless Liner (Essential to prevent catalytic degradation).
Instrument Conditions (GC-FID/MS)
The following conditions are optimized for the separation of the chlorohydrin from the ketone precursor and the epoxide impurity.
| Parameter | Condition |
| System | Agilent 7890/8890 or equivalent with FID or MSD |
| Column | DB-5ms UI (or equivalent 5% phenyl-methylpolysiloxane)30 m |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Injection Volume | 1.0 µL |
| Split Ratio | 20:1 (for derivatized samples); Splitless (for trace impurities) |
| Inlet Temp | 220°C (Derivatized) / 160°C (Direct Injection) |
| Detector | FID @ 300°C / MSD (Source: 230°C, Quad: 150°C) |
Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) | Event |
| - | 60 | 1.0 | Solvent Elution |
| 15 | 180 | 0.0 | Elution of Epoxide/Ketone |
| 5 | 240 | 2.0 | Elution of Target (Chlorohydrin) |
| 30 | 300 | 5.0 | Bake-out |
System Suitability & Interpretation
Retention Time Order (Approximate)
On a DB-5ms column, the elution order is driven by boiling point and polarity.
-
4-Chlorostyrene Oxide (Epoxide): Elutes first (Lowest BP, loss of H-bonding).
-
4-Chloroacetophenone: Elutes second.
-
2-Chloro-1-(4-chlorophenyl)ethanone (Ketone SM): Elutes third.
-
This compound (Target): Elutes last (Strong H-bonding).
-
Note: If Derivatized (TMS), the target peak will shift to elute earlier or near the ketone due to capping of the polar hydroxyl group, but peak shape will be significantly sharper.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Target) | Active sites in liner or column interacting with -OH. | Switch to Ultra-Inert liners; Trim column; Use Method A (Derivatization) . |
| Ghost Peak (Epoxide) | Thermal degradation of target in inlet. | Lower inlet temp; Check liner cleanliness; Ensure derivatization is complete. |
| Split Peaks | Incomplete derivatization. | Check BSTFA freshness (hydrolyzes with moisture); Increase incubation time. |
References
-
BenchChem. (2025).[2][3][4][5] GC-MS Analysis of 2-(4-Chlorophenyl)ethanol: An Application Note and Protocol. Retrieved from (Note: While discussing the non-alpha-chloro analog, the stationary phase selection (DB-5ms) remains valid for the chlorohydrin derivative).
- Stolarczyk, E. U., et al. (2010). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol. Acta Poloniae Pharmaceutica, 67(2), 187-196. (Demonstrates chlorohydrin stability issues and direct injection parameters).
- Sigma-Aldrich. (n.d.). Silylation Reagents for GC: BSTFA. Technical Bulletin.
-
PubChem. (2021).[6] this compound Compound Summary. National Library of Medicine. Retrieved from .
Sources
Application Note: Esterification & Kinetic Resolution of 2-Chloro-1-(4-chlorophenyl)ethanol
Executive Summary
2-Chloro-1-(4-chlorophenyl)ethanol is a critical bifunctional building block, belonging to the styrene chlorohydrin family. It serves as a pivotal intermediate in the synthesis of NMDA receptor antagonists (e.g., Eliprodil ) and various antifungal agents. Its structure features a secondary hydroxyl group adjacent to a chloromethyl moiety, creating a unique reactivity profile: it is both a nucleophile (at the oxygen) and a "masked" electrophile (via epoxide formation).
This Application Note provides validated protocols for:
-
Chemical Esterification: Achieving high-yield acylation while suppressing the competing intramolecular cyclization to 4-chlorostyrene oxide.
-
Enzymatic Kinetic Resolution (EKR): A green, high-selectivity route to obtain enantiopure (R)- and (S)-isomers using lipase biocatalysis.
-
Analytical Control: Chiral HPLC methods for determining Enantiomeric Excess (ee).
Chemical Reactivity & Mechanistic Insights
Before attempting synthesis, researchers must understand the "Chlorohydrin Trap." Under basic conditions, the alkoxide intermediate formed during esterification can displace the adjacent chloride, collapsing into 4-chlorostyrene oxide (epoxide) rather than forming the ester.
The "Chlorohydrin Trap" Pathway
-
Path A (Desired): Alcohol + Acyl Donor
Ester. -
Path B (Undesired): Alcohol + Base
Alkoxide Epoxide + Cl⁻.
Key Control Parameter: To favor Path A, the reaction must maintain a non-nucleophilic basicity profile or use acid-catalyzed conditions. Pyridine is generally safe at low temperatures (
Figure 1: Divergent reactivity of the chlorohydrin scaffold.[1] Control of pH and temperature is critical to avoid cyclization.
Protocol A: Chemical Esterification (Acetylation)
Objective: Synthesis of racemic 2-chloro-1-(4-chlorophenyl)ethyl acetate for analytical standards or prodrug derivatization.
Reagents & Equipment[2][3]
-
Substrate: this compound (1.0 eq)
-
Reagent: Acetyl Chloride (1.2 eq) or Acetic Anhydride (1.5 eq)
-
Base: Pyridine (2.0 eq) or Triethylamine (1.5 eq) with DMAP (0.1 eq)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Temp Control: Ice bath (
)
Step-by-Step Procedure
-
Preparation: Dissolve 10 mmol of this compound in 20 mL anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.
-
Base Addition: Add Pyridine (20 mmol) in one portion. The solution remains clear.
-
Cooling: Cool the mixture to
using an ice/water bath. Crucial: Low temperature prevents the pyridine from triggering significant epoxide formation. -
Acylation: Add Acetyl Chloride (12 mmol) dropwise over 15 minutes. Fuming may occur; ensure good venting.[2]
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).-
Checkpoint: If the spot for the epoxide (higher R_f) appears, cool the reaction back down.
-
-
Work-up: Quench with cold 1M HCl (to remove pyridine). Wash organic layer with Sat. NaHCO₃ (remove acid) and Brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Silica, Hexane/EtOAc gradient).
Protocol B: Enzymatic Kinetic Resolution (EKR)
Objective: Preparation of enantiopure (S)-alcohol and (R)-acetate. This is the industry-standard method for chiral styrene chlorohydrins.
Mechanism: Lipases (specifically Pseudomonas or Candida strains) typically follow the Kazlauskas Rule , preferentially acylating the (R)-enantiomer of secondary alcohols, leaving the (S)-alcohol unreacted.
Reagents
-
Enzyme: Lipase PS-IM (Immobilized Burkholderia cepacia) OR Novozym 435 (Candida antarctica Lipase B).
-
Acyl Donor: Vinyl Acetate (irreversible donor).
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).
Workflow Diagram
Figure 2: Kinetic Resolution Workflow. The lipase selectively acetylates one enantiomer, allowing physical separation of the resulting ester and alcohol.
Step-by-Step Procedure
-
Setup: In a 20 mL vial, dissolve 500 mg of racemic this compound in 10 mL MTBE.
-
Acyl Donor: Add Vinyl Acetate (3.0 eq). The excess drives the equilibrium due to the formation of volatile acetaldehyde (tautomer of vinyl alcohol).
-
Catalyst: Add 50 mg Lipase PS-IM (10% w/w relative to substrate).
-
Incubation: Shake at 30°C at 200 rpm in an orbital shaker.
-
Monitoring: Monitor by Chiral HPLC every 4 hours. Stop the reaction when conversion reaches exactly 50% (theoretical maximum yield for resolution).
-
Note: Over-running (>52% conversion) degrades the ee of the remaining alcohol. Under-running (<48%) leaves the ester with lower ee.
-
-
Work-up: Filter off the immobilized enzyme (can be washed and reused). Concentrate the filtrate.
-
Purification: Separate the (R)-Ester and (S)-Alcohol via column chromatography (Silica gel; Gradient 5%
30% EtOAc in Hexane).
Analytical Methods (Quality Control)
Accurate determination of Enantiomeric Excess (ee) is required to validate the resolution.
HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol (95 : 5 v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25°C |
| Detection | UV @ 220 nm (absorption of chlorophenyl ring) |
| Retention Times | (S)-Alcohol: ~12 min (R)-Alcohol: ~15 min (R)-Acetate: ~8 min (elutes faster due to loss of H-bonding) |
Note: Retention times are indicative and must be validated with racemic standards.
Comparison of Methods
| Feature | Chemical Esterification | Enzymatic Resolution |
| Primary Output | Racemic Ester | Enantiopure Isomers |
| Cost | Low | Medium (Enzyme cost) |
| Scalability | High (kg scale) | High (Iterative batch) |
| Green Chemistry | Low (Uses Pyridine/DCM) | High (Reusable catalyst, mild temp) |
| Risk | Epoxide formation if T > 0°C | Negligible side reactions |
References
-
BenchChem. 2-(4-Chlorophenyl)ethanol: A Comprehensive Technical Guide for Organic Synthesis. (Accessed 2023).[3] Link
- Kamal, A., et al. "Lipase-catalyzed resolution of styrene chlorohydrins: A versatile route to optically active epoxides." Tetrahedron: Asymmetry, 2003. (General methodology for styrene chlorohydrins).
-
Org. Synth. "Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-."[4] Organic Syntheses, Coll. Vol. 4, p.174. Link
-
Google Patents. Process for synthesizing 4-chlorophenyl ethanol (CN102816051A). (Describes the precursor synthesis). Link
-
Gotor, V., et al. "Enzymatic kinetic resolution of 2-piperidineethanol." MDPI, 2011. (Analogous lipase mechanisms). Link
Sources
Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol, a valuable chemical intermediate. The primary audience for this guide includes researchers, scientists, and professionals in the fields of organic synthesis and drug development. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible synthesis.
Introduction and Significance
This compound is a secondary alcohol containing two chlorine substituents. Its structure is of significant interest in medicinal chemistry and materials science. As a functionalized building block, it serves as a precursor for more complex molecules, including potential pharmaceutical agents and agrochemicals.[1][2] The presence of a reactive hydroxyl group and a chloromethyl group allows for a variety of subsequent chemical transformations, making it a versatile intermediate in multi-step synthetic campaigns.[3] This application note details a reliable and scalable laboratory method for its preparation via the reduction of the corresponding α-chloro ketone.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is most commonly achieved through the reduction of its ketone precursor, 2-Chloro-1-(4-chlorophenyl)ethanone.[4] This transformation is a classic example of nucleophilic addition to a carbonyl group.
Mechanism: Hydride Reduction of a Ketone
Sodium borohydride (NaBH₄) is an excellent choice for this reduction due to its selectivity for aldehydes and ketones and its relative safety and ease of handling compared to more potent reducing agents like lithium aluminum hydride. The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone.
The causality for selecting an alcoholic solvent such as methanol or ethanol is twofold: it readily dissolves the ketone substrate, and the protic nature of the solvent facilitates the breakdown of the intermediate borate-ester complex during the workup phase to yield the final alcohol product. Since sodium borohydride is an achiral reagent, its reaction with the prochiral ketone will result in a racemic mixture of the (R)- and (S)-enantiomers of this compound.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound from 2-Chloro-1-(4-chlorophenyl)ethanone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Quantity | Molar Eq. |
| 2-Chloro-1-(4-chlorophenyl)ethanone | ≥98% | Commercial | 937-20-2 | 5.00 g | 1.00 |
| Sodium borohydride (NaBH₄) | ≥97% | Commercial | 16940-66-2 | 1.20 g | 1.20 |
| Methanol (MeOH) | Anhydrous | Commercial | 67-56-1 | 50 mL | - |
| Deionized Water (H₂O) | - | - | 7732-18-5 | 100 mL | - |
| Hydrochloric Acid (HCl) | 1 M aq. | Commercial | 7647-01-0 | ~15 mL | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | 141-78-6 | 150 mL | - |
| Brine (Saturated NaCl aq.) | - | - | 7647-14-5 | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | 7757-82-6 | ~10 g | - |
Equipment
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (26.4 mmol, 1.00 eq) of 2-Chloro-1-(4-chlorophenyl)ethanone in 50 mL of methanol.[5]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C. This cooling is critical to moderate the exothermic reaction upon addition of the reducing agent, preventing potential side reactions.
-
Addition of Reducing Agent: While maintaining vigorous stirring and cooling, add 1.20 g (31.7 mmol, 1.20 eq) of sodium borohydride in small portions over 15-20 minutes. The portion-wise addition ensures the reaction rate is controlled and prevents excessive foaming or a rapid temperature increase.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of ~15 mL of 1 M HCl. This step neutralizes the reaction mixture and decomposes any excess sodium borohydride. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation in a fume hood.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Aqueous Work-up and Extraction: To the remaining aqueous residue, add 50 mL of deionized water. Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The multiple extractions ensure efficient recovery of the organic product from the aqueous phase.
-
Washing and Drying: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous sodium sulfate (~10 g), then filter to remove the drying agent.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude product. The product, this compound, should be obtained as a colorless to pale yellow oil or a low-melting solid.[6]
-
Purification (Optional): If analytical data suggests impurities, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Sources
Troubleshooting & Optimization
Technical Support Center: Column Chromatography Purification of 2-Chloro-1-(4-chlorophenyl)ethanol
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-1-(4-chlorophenyl)ethanol. It provides detailed, field-proven insights into the application of column chromatography for this specific separation, structured through a series of frequently asked questions and troubleshooting scenarios.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions and decision-making processes required before initiating the purification workflow.
Q1: What are the primary impurities I should expect when purifying this compound, and why is column chromatography a suitable purification method?
A1: The impurity profile of this compound is intrinsically linked to its synthesis. A common synthetic route is the reduction of the corresponding ketone, 2-chloro-1-(4-chlorophenyl)ethan-1-one. Therefore, the most probable impurities are:
-
Unreacted Starting Material: The parent ketone, 2-chloro-1-(4-chlorophenyl)ethan-1-one.
-
Byproducts of Reduction: Depending on the reducing agent and reaction conditions, various side products can form.
Column chromatography is an ideal purification technique because it separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The target alcohol, containing a polar hydroxyl (-OH) group, will interact differently with the polar silica gel stationary phase compared to the less polar ketone starting material, enabling effective separation.[1]
Q2: What is the most critical preparatory step before attempting a large-scale column purification?
A2: The most critical preliminary step is Thin-Layer Chromatography (TLC) . TLC is a rapid, small-scale version of column chromatography that serves as the primary tool for developing and optimizing your separation conditions.[2] Running a series of TLC plates with different solvent systems allows you to determine the ideal mobile phase composition that provides the best separation between your target compound and its impurities.
The Causality: The retention factor (Rf) value on a TLC plate is directly correlated to how a compound will behave on a silica gel column using the same solvent system. By optimizing the Rf on TLC, you can predict and control the elution behavior on the column, preventing wasted time and resources on a failed large-scale separation. An ideal Rf for the target compound is typically in the range of 0.25-0.35 to ensure good separation and a reasonable elution time.[3]
Q3: How do I select the appropriate stationary and mobile phases for this specific molecule?
A3:
-
Stationary Phase: For this compound, silica gel (SiO₂) with a standard particle size (e.g., 60 Å, 40-63 µm) is the most common and effective choice. Its polar surface, rich in silanol groups (Si-OH), strongly interacts with polar functional groups like the hydroxyl group of your target molecule.
-
Mobile Phase (Eluent): A binary solvent system consisting of a non-polar solvent and a moderately polar solvent is standard. The most common systems are mixtures of:
-
Hexanes and Ethyl Acetate
-
Heptane and Ethyl Acetate
-
Dichloromethane and Hexanes (use with caution due to potential reactivity)
-
The ratio of these solvents is determined via TLC analysis. You start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent (e.g., 8:2, 7:3) until you achieve the target Rf value of ~0.3.
Table 1: Common Solvents for Normal-Phase Chromatography
| Solvent | Polarity Index (Snyder) | Role in Eluent |
| n-Hexane / Heptane | 0.1 | Non-polar base |
| Toluene | 2.4 | Non-polar base (can improve solubility) |
| Diethyl Ether | 2.8 | Polar modifier |
| Dichloromethane (DCM) | 3.1 | Mid-polarity base/modifier |
| Ethyl Acetate (EtOAc) | 4.4 | Polar modifier |
| Methanol (MeOH) | 5.1 | Highly polar modifier (use sparingly) |
Section 2: Experimental Protocols
These protocols provide a self-validating workflow, where the results from TLC directly inform the column chromatography procedure.
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM or Ethyl Acetate). Prepare dilute solutions of your starting material and, if available, your pure product to use as standards.
-
Spot the Plate: Use a capillary tube to spot the crude mixture and standards onto a silica gel TLC plate, keeping the spots small and above the level of the solvent in the developing chamber.
-
Develop the Plate: Place the plate in a sealed chamber containing your chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or vanillin stain).[4]
-
Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The goal is to find a solvent system where the product spot has an Rf of ~0.3 and is well-separated from all impurity spots.
Protocol 2: Column Packing and Sample Loading
-
Column Preparation: Select a glass column of appropriate size (a good rule of thumb is a silica-to-crude-product mass ratio of 50:1). Secure it vertically to a stand.
-
Slurry Packing: In a beaker, mix the required amount of silica gel with your initial, low-polarity eluent to form a homogenous slurry. Pour the slurry into the column in one continuous motion. Use gentle pressure from a pump or bulb to pack the bed firmly and drain the excess solvent until it is level with the top of the silica.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Gently add this powder to the top of your packed column, creating a uniform layer.
-
Causality: Dry loading prevents the dissolution of the upper layer of the column bed, which can occur when loading a large volume of a strong solvent (wet loading). This leads to sharper bands and better separation.[1]
-
Workflow from Method Development to Purified Product
Caption: Workflow from TLC Method Development to Final Product Isolation.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the purification process in a direct question-and-answer format.
Issue: Poor or No Separation
-
Q: My product and a major impurity are eluting together, but they were well-separated on TLC. What happened?
-
A: This is a classic symptom of column overloading . You have loaded too much crude material for the amount of silica gel used. The stationary phase becomes saturated, and its ability to separate compounds diminishes significantly.
-
Solution: Reduce the amount of crude material loaded onto the column or, alternatively, increase the column diameter and amount of silica gel (maintain the 50:1 ratio).
-
-
Q: All my compounds are coming off the column very quickly in the first few fractions. How do I fix this?
-
A: Your eluent is too polar. This causes all compounds, even polar ones, to have a high affinity for the mobile phase and elute rapidly with little interaction with the silica gel.
-
Solution: Re-develop your solvent system using TLC. Start with a much less polar mobile phase (e.g., increase the hexane percentage in your hexane:ethyl acetate mixture) until you achieve the target Rf of ~0.3 for your product.
-
Issue: Product Recovery & Elution Problems
-
Q: My product is eluting as a very broad band with significant "tailing." How can I achieve a sharper peak?
-
A: Tailing is common for compounds with polar functional groups like alcohols, which can interact very strongly with the acidic silanol groups on the silica surface.
-
Solution:
-
Gradient Elution: Start with the less polar solvent system determined by TLC. Once the less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate). This will help push your strongly-adsorbed product off the column in a more compact band.[3]
-
Solvent Spike: A small amount of a highly polar solvent, like methanol (0.5-1%), can be added to your eluent. This competes for the highly active sites on the silica, reducing tailing. Use this technique with caution as it can compromise separation of closely-eluting spots.
-
-
-
Q: I've run a large volume of my optimized eluent, but there's no sign of my product. Is it stuck on the column forever?
-
A: It's unlikely to be stuck forever, but it is adsorbed very strongly. This can happen if your "optimized" eluent is still not polar enough or if your compound is degrading.
-
Solution:
-
Confirm Stability: First, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the product spot diminishes, your compound may be unstable on silica.[3] Consider switching to a less acidic stationary phase like alumina.
-
Increase Polarity: If it is stable, begin a gradient elution by gradually increasing the concentration of the polar component of your mobile phase. If necessary, you can flush the column with a very polar solvent (e.g., 10% Methanol in DCM) to recover the material, though it may not be pure at this point.
-
-
Troubleshooting Logic for Common Separation Issues
Caption: Decision-making flowchart for troubleshooting common column chromatography issues.
References
-
YMC. (n.d.). Preparative LC Systems. Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). EP1966232A1 - Purification of proteins using preparative reverse phase chromatography (rpc).
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 29, 2026, from [Link]
- Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.
- Google Patents. (n.d.). CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
-
Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved January 29, 2026, from [Link]
-
SIELC. (n.d.). Separation of 2,2-Bis(4-chlorophenyl)ethanol on Newcrom R1 HPLC column. Retrieved January 29, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 29, 2026, from [Link]
-
MDPI. (2019, February 21). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Retrieved January 29, 2026, from [Link]
-
YMC. (n.d.). HPLC Troubleshooting. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2018, August). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Retrieved January 29, 2026, from [Link]
-
LinkedIn. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved January 29, 2026, from [Link]
-
LCGC International. (2020, November 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved January 29, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 29, 2026, from [Link]
Sources
Technical Support: Optimization of 2-Chloro-1-(4-chlorophenyl)ethanol Synthesis
Executive Summary
The synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol (a critical chlorohydrin intermediate) is deceptively simple. While the reduction of 2-chloro-1-(4-chlorophenyl)ethanone appears straightforward, it is prone to a specific set of failure modes—primarily the Darzens-like cyclization to the epoxide and hydrodehalogenation .
This guide addresses the root causes of low yield (typically <60% in unoptimized runs) and provides self-validating protocols for both racemic and enantioselective synthesis.
Module 1: The Chemistry of Failure (Root Cause Analysis)
The primary yield-killer in this reaction is not lack of conversion, but chemoselectivity . The product is a chlorohydrin, which is the immediate precursor to an epoxide. If your reaction conditions (pH) are too basic, you will inadvertently trigger the cyclization, losing your target alcohol to the epoxide (styrene oxide derivative), which may then hydrolyze or polymerize during workup.
Reaction Pathway & Failure Modes[1]
Figure 1: The "Danger Zone" lies in the Alkoxide intermediate. If the counter-ion stabilizes the oxygen or the pH is high, the oxygen attacks the C-Cl bond, ejecting chloride and forming the epoxide.
Module 2: Troubleshooting FAQs
Q1: My conversion is high, but isolated yield is low (<50%). Where is the product going?
Diagnosis: You are likely forming the epoxide (4-chlorostyrene oxide) during the reaction or workup, which is then lost to the aqueous phase as a diol upon hydrolysis. The Mechanism: Standard NaBH₄ reduction generates basic borates. As the reaction proceeds, the basicity increases, promoting the intramolecular displacement of the chlorine atom by the neighboring oxygen (Darzens mechanism). The Fix (Racemic): Switch to Luche Reduction conditions .
-
Protocol: Add CeCl₃·7H₂O (1.0 equiv) to the methanol solution before adding NaBH₄.
-
Why it works: Cerium(III) acts as a Lewis acid to activate the carbonyl (speeding up reduction) and, crucially, buffers the solution to prevent the basicity required for epoxide formation. It ensures "Hard-Soft" selectivity, favoring the 1,2-reduction.
Q2: I need the chiral alcohol (R or S), but my ee% is degrading during workup.
Diagnosis: Racemization via transient epoxide formation. The Mechanism: Even if the asymmetric reduction (e.g., Noyori ATH) works, exposing the chiral chlorohydrin to base during workup can cause reversible ring-closure to the epoxide. Since the epoxide ring-opening is not necessarily stereospecific (or can invert the center), you lose optical purity. The Fix:
-
Catalyst: Use RuCl(p-cymene)[(R,R)-Ts-DPEN] for Asymmetric Transfer Hydrogenation (ATH).
-
Workup: Maintain pH < 7. Quench with saturated NH₄Cl or dilute HCl. Never use NaOH or NaHCO₃ washes for this specific substrate.
Q3: The reaction stalls with 10-15% starting material remaining.
Diagnosis: Catalyst poisoning (if ATH) or moisture contamination (if Borohydride). The Fix:
-
For NaBH₄: Ensure the reagent is fresh. Borohydride decomposes in humid air. Use an excess (0.6–0.8 equiv of NaBH₄, which provides 2.4–3.2 hydrides).
-
For ATH: The liberated HCl from the substrate (if it hydrolyzes slightly) can deactivate the Ruthenium catalyst. Add a base trap like Triethylamine (TEA) or Formic acid/TEA azeotrope (5:2 mix) to buffer the system.
Module 3: Optimized Protocols (SOPs)
Protocol A: High-Yield Racemic Synthesis (Luche Reduction)
Best for: General intermediates, standards, non-clinical routes.
| Step | Action | Critical Parameter |
| 1. Solvation | Dissolve 2-chloro-1-(4-chlorophenyl)ethanone (10 mmol) and CeCl₃·7H₂O (10 mmol) in MeOH (30 mL). | Solution must be clear. Cool to 0°C. |
| 2. Reduction | Add NaBH₄ (10 mmol) portion-wise over 10 mins. | Exothermic. Keep T < 10°C to prevent side reactions. |
| 3. Monitoring | Stir at 0°C for 30 mins. Check TLC/HPLC. | Look for disappearance of ketone (UV active). |
| 4. Quench | Add Sat. NH₄Cl (20 mL) slowly. | DO NOT use strong acid (HCl) which can cause ether formation. |
| 5. Extraction | Extract with EtOAc (3 x 20 mL). Wash organic layer with Brine.[1] | Dry over Na₂SO₄ immediately. |
| 6. Isolation | Concentrate in vacuo. | Yield should be >90%. |
Protocol B: Enantioselective Synthesis (Noyori ATH)
Best for: Drug substance intermediates requiring >95% ee.[2]
| Step | Action | Critical Parameter |
| 1. Catalyst Prep | In a vial, mix [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in DCM. Stir 10 min, evaporate solvent. | Generates the active 16e- Ru catalyst. |
| 2. Reaction Mix | Dissolve Ketone in Formic Acid/TEA (5:2) azeotrope + ACN (optional co-solvent). | Degas solvent with N₂ sparge (O₂ kills the catalyst). |
| 3. Execution | Add catalyst (S/C ratio 100:1 to 500:1). Stir at 25°C. | Monitor conversion. Reaction is slower than NaBH₄ (4-12h). |
| 4. Workup | Dilute with water. Extract with DCM.[3] | Crucial: Wash organic layer with water, not base, to remove TEA. |
Module 4: Data & Specifications
Solubility Profile (for Extraction)
| Solvent | Solubility | Notes |
| Water | Low (<1 mg/mL) | Significant losses if emulsions form. |
| DCM | High | Best for extraction. |
| Ethanol | High | Good for recrystallization (if solid). |
| Hexane | Moderate | Use for trituration to remove non-polar impurities. |
Decision Tree: Troubleshooting Flow
Figure 2: Step-by-step diagnostic flow for isolating the cause of yield loss.
References
-
Luche Reduction Mechanism & Selectivity
-
Asymmetric Transfer Hydrogenation (Noyori ATH)
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7] Accounts of Chemical Research.
-
-
Darzens Condensation (Side Reaction Context)
- Ballester, P. (2000). Mechanisms of the Darzens Reaction. Chemical Reviews.
-
Process Safety for Alpha-Halo Ketones
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Luche reduction - Wikipedia [en.wikipedia.org]
- 5. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. kanto.co.jp [kanto.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for 2-Chloro-1-(4-chlorophenyl)ethanol preparation
Executive Summary
This guide addresses the synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol (CAS: 2584-38-5) via the reduction of 2-chloro-1-(4-chlorophenyl)ethanone (also known as
This reaction is a critical stereoselective step in the manufacturing of pharmaceutical intermediates (e.g., for Eliprodil or related antifungal azoles). Users frequently encounter issues with enantioselectivity (ee%) , conversion stalling , and the formation of epoxide side-products due to pH mismanagement.
Module 1: Pathway Selection & Strategy
Before optimizing, confirm your catalytic strategy. The choice between Biocatalysis and Chemical Catalysis dictates your troubleshooting workflow.
Figure 1: Strategic decision tree for selecting the reduction methodology.
Module 2: Biocatalytic Optimization (Enzymatic Route)
Core Technology: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). Primary Challenge: Substrate solubility and cofactor regeneration.
Optimized Protocol Parameters
| Parameter | Recommended Range | Scientific Rationale |
| Enzyme Source | Lactobacillus kefir (LKADH) or engineered KREDs | Wild-type enzymes often suffer from product inhibition; engineered variants tolerate high chloride concentrations. |
| pH System | 6.5 – 7.5 (Phosphate Buffer) | Critical: pH > 8.0 risks spontaneous epoxide formation. pH < 6.0 denatures most KREDs. |
| Cofactor | NADPH (with Glucose Dehydrogenase recycling) | Stoichiometric NADPH is too expensive. Use GDH + Glucose to recycle NADP+ to NADPH in situ. |
| Solvent | Buffer + 10-20% IPA or DMSO | The substrate is poorly water-soluble. A co-solvent ensures mass transfer without deactivating the enzyme. |
Troubleshooting Biocatalysis
Q: The reaction stalls at 50% conversion. Why?
-
Diagnosis: This is likely Product Inhibition or pH Drift .
-
Fix:
-
Check pH: The Gluconic acid produced (by GDH recycling) lowers pH. Ensure your buffer capacity (100mM Phosphate) is sufficient or use a pH-stat titrator with NaOH.
-
Resin Adsorption: Add a hydrophobic resin (e.g., Amberlite XAD-4) to the reactor. It adsorbs the product as it forms, protecting the enzyme from inhibition while shifting equilibrium forward.
-
Q: I am getting low enantiomeric excess (ee < 90%).
-
Diagnosis: Spontaneous background reduction or thermal racemization.
-
Fix: Ensure the reaction temperature does not exceed 30°C. If using whole cells, background dehydrogenases might be active; switch to purified/lyophilized enzymes.
Module 3: Chemical Catalysis (Ru-Transfer Hydrogenation)
Core Technology: Asymmetric Transfer Hydrogenation (ATH) using Ruthenium complexes (e.g., Ru-TsDPEN). Primary Challenge: The "Base Trap" (Side reactions driven by base).
The "Base Trap" Mechanism
In standard ATH, a base (KOH/TEA) is required to activate the catalyst. However, with
Figure 2: The "Base Trap" mechanism. Excess base causes the chlorohydrin oxygen to attack the alpha-carbon, displacing chloride.
Optimized Protocol Parameters
| Parameter | Recommended Condition | Scientific Rationale |
| Catalyst | RuCl(p-cymene)[(R,R)-TsDPEN] | Proven high enantioselectivity for aryl-alkyl ketones. |
| Hydrogen Source | Formic Acid / Triethylamine (5:2 azeotrope) | Preferred over IPA. The acidic nature of the FA/TEA complex buffers the system, preventing the "Base Trap" epoxide formation common with IPA/KOH systems. |
| Temperature | 25°C - 30°C | Higher temperatures increase the rate of dehalogenation (loss of Cl). |
| S/C Ratio | 500:1 to 1000:1 | Start with higher loading (500:1) to ensure speed; prolonged reaction times increase side-product risk. |
Module 4: Detailed Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (Recommended Chemical Route)
Target: (R)-2-Chloro-1-(4-chlorophenyl)ethanol
-
Charge Reactor: Under nitrogen, add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) to the vessel.
-
Solvent: Add degassed Formic Acid/Triethylamine (5:2 molar ratio) complex. Note: Do not use KOH/Isopropanol unless strictly necessary.
-
Substrate Addition: Add 2-chloro-1-(4-chlorophenyl)ethanone (1.0 eq) slowly.
-
Reaction: Stir at 28°C for 12-24 hours. Monitor by HPLC.
-
Quench: Once conversion >98%, dilute with water and extract immediately with Ethyl Acetate.
-
Wash: Wash organic layer with saturated NaHCO3 (to remove formic acid) and then Brine.
-
Critical: Do not allow the organic layer to sit in contact with basic aqueous washes for long periods; epoxide formation can occur in the separator funnel.
-
Protocol B: Biocatalytic Reduction
Target: (S)-2-Chloro-1-(4-chlorophenyl)ethanol (Enzyme dependent)
-
Buffer Prep: Prepare 100mM Potassium Phosphate buffer (pH 7.0) containing 1mM Magnesium Sulfate.
-
Cofactor Mix: Dissolve NADP+ (0.5 mM) and Glucose (1.5 eq).
-
Enzyme Addition: Add GDH (Glucose Dehydrogenase, 5 U/mmol substrate) and the specific KRED (e.g., L. kefir ADH, 10-20 U/mmol).
-
Substrate: Dissolve substrate in DMSO (10% of total volume) and add dropwise to the agitated buffer.
-
Reaction: Stir at 30°C. Maintain pH at 7.0 using 1M NaOH (titration).
Module 5: FAQ & Troubleshooting
Q1: My product contains 5-10% of 1-(4-chlorophenyl)ethanol (Dechlorinated product).
-
Cause: Over-reduction or thermal instability.
-
Solution: This often happens if the reaction runs too long or too hot.
-
Stop the reaction exactly at 98-99% conversion.
-
If using Chemical Catalysis, switch from IPA/KOH to Formic Acid/TEA (milder reducing environment).
-
Add trace metal scavengers if using metal catalysis, as trace Pd or Ni impurities can catalyze dehalogenation.
-
Q2: The reaction mixture turned black and conversion stopped.
-
Cause: Catalyst decomposition (Ruthenium "crashing out").
-
Solution: Oxygen poisoning. Ensure rigorous degassing of solvents (freeze-pump-thaw or sparging with Ar/N2 for 30 mins). Ruthenium hydrides are air-sensitive.
Q3: Can I use NaBH4 for this reaction?
-
Answer: Yes, but you will get a racemic product (50:50 mixture of enantiomers).
-
Warning: NaBH4 reduction is exothermic. Add NaBH4 at 0°C to prevent the "Base Trap" (borohydride is basic) and dehalogenation. Use CeCl3 (Luche reduction conditions) to improve selectivity and suppress side reactions [1].
References
-
Effect of metal chlorides on the reduction of α-chloroacetophenones with sodium borohydride. Source: ResearchGate.[1][2][3] URL:[Link]
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH. Source: National Institutes of Health (PMC). URL:[Link]
-
Development of an Enzymatic Process for the Synthesis of (S)-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. Source: ResearchGate.[1][2][3] URL:[Link]
-
Ruthenium-Catalyzed Transfer Hydrogenation of Ketones. Source: Web of Proceedings. URL:[Link]
Sources
Technical Support Center: 2-Chloro-1-(4-chlorophenyl)ethanol Degradation
This guide functions as a specialized Technical Support Center for researchers conducting stress testing on 2-Chloro-1-(4-chlorophenyl)ethanol (also known as p-chlorostyrene chlorohydrin).
It is structured to address the specific chemical instability of the chlorohydrin moiety and the chlorophenyl group, moving beyond generic ICH guidelines to tackle molecule-specific degradation mechanisms.
Status: Active | Tier: Level 3 (Senior Scientist) | Compliance: ICH Q1A(R2)
Introduction: The Molecule & Its Vulnerabilities
Before initiating forced degradation, you must understand the "soft spots" of your molecule. This compound contains three distinct reactive centers that dictate its degradation profile:
-
Secondary Alcohol (
-OH): Susceptible to oxidation (forming -chloroketones). -
Alkyl Chloride (
-Cl): A leaving group susceptible to nucleophilic attack (hydrolysis) or elimination. -
Vicinal Relationship: The proximity of the -OH and -Cl groups allows for rapid intramolecular cyclization under basic conditions (Epoxide formation).
Module 1: Hydrolytic Stress (Acid & Base)[1]
Troubleshooting Guide: "My Peak Area is Vanishing in Base"
User Query: "I treated my sample with 0.1 N NaOH. The parent peak disappeared within minutes, but I don't see a linear increase in the expected hydrolysis product (the diol). Mass balance is poor. What is happening?"
Technical Diagnosis:
You are likely witnessing intramolecular Williamson ether synthesis , not direct hydrolysis. In basic media, the secondary alcohol is deprotonated. The resulting alkoxide performs a rapid intramolecular backside attack on the
This epoxide is volatile and reactive. If your analytical method uses an acidic mobile phase, the epoxide may partially hydrolyze on-column back to the diol, leading to split peaks or poor mass balance.
Corrective Protocol (The "Quench Trap"): The standard practice of quenching base with strong acid (e.g., HCl) can erroneously convert the epoxide back to the diol or chlorohydrin, falsifying your results.
Step-by-Step Validated Workflow:
-
Stress Condition: 0.1 N NaOH at RT for < 2 hours (Reaction is fast).
-
The Critical Quench: Do not use strong acid. Quench with a phosphate buffer (pH 7.0) .
-
Why? Neutral pH stabilizes the epoxide (if formed) and prevents acid-catalyzed ring opening during analysis.
-
-
Analysis: Inject immediately using a neutral pH mobile phase if possible, or a high-pH stable column (e.g., Hybrid Silica) to preserve the epoxide species.
FAQ: Acid Hydrolysis Pathways
Q: What products should I expect in 1 N HCl? A: Acidic stress drives the mechanism toward the carbocation intermediate.
-
Primary Degradant: 1-(4-chlorophenyl)ethane-1,2-diol . The water molecule attacks the carbocation formed after chloride leaves.
-
Secondary Degradant (Rearrangement): Under harsh acidic/thermal conditions (e.g., 60°C+), you may observe 4-chlorophenylacetaldehyde . This occurs via a pinacol-like rearrangement where a hydride shift follows the loss of the chloride/water.
Module 2: Oxidative Stress
Troubleshooting Guide: "Peroxide Stress is Inconclusive"
User Query:
"I stressed the sample with 3%
Technical Diagnosis:
Secondary alcohols are often resistant to direct oxidation by hydrogen peroxide alone because
Corrective Protocol (Radical Initiation): To validate oxidative susceptibility, you must facilitate the radical mechanism or use a transition metal catalyst (Fenton chemistry mimicry).
Step-by-Step Validated Workflow:
-
Condition A (Radical): Add AIBN (Azobisisobutyronitrile) (0.1 eq) to the
solution and heat to 40°C. This generates radicals that abstract the -proton. -
Condition B (Metal Catalyzed): Spike with
(5 ppm) + 3% . -
Target Product: 2-Chloro-1-(4-chlorophenyl)ethanone .
-
Note: This is a phenacyl chloride derivative.[1] It is a potent alkylating agent and potentially genotoxic. Handle with extreme care.
-
Module 3: Thermal & Photolytic Stress
Troubleshooting Guide: "New Hydrophobic Peak in Thermal Stress"
User Query: "After heating solid samples at 80°C, I see a new peak eluting much later (higher retention time) than the parent. It's not the diol or ketone."
Technical Diagnosis: You are observing thermal elimination (Dehydrohalogenation) . The loss of HCl creates a double bond, restoring conjugation with the aromatic ring. The product is 4-chlorostyrene . Being a styrene derivative, it is significantly more lipophilic (hydrophobic) than the chlorohydrin, resulting in a longer retention time on Reverse Phase C18.
Risk Alert: 4-chlorostyrene is prone to polymerization. If this peak appears broad or shows multiple shoulders, it is likely oligomerizing.
Visualizing the Degradation Network
The following diagram maps the causality between stress conditions and specific degradants. Use this to identify peaks in your chromatogram.
Figure 1: Mechanistic degradation map of this compound showing primary degradants under ICH stress conditions.
Summary of Degradants & Analytical Targets
Use the table below to configure your Mass Spectrometer (SIM mode) or PDA detector.
| Stress Type | Mechanism | Primary Degradant Name | Structural Change | Expected RT Shift (RP-HPLC) |
| Base (NaOH) | Intramolecular | 4-Chlorostyrene oxide | Ring closure (-HCl) | Later (Less polar than parent) |
| Acid (HCl) | Hydrolysis | 1-(4-chlorophenyl)ethane-1,2-diol | Earlier (More polar) | |
| Oxidation | Dehydrogenation | 2-Chloro-1-(4-chlorophenyl)ethanone | Similar/Slightly Later | |
| Thermal | Elimination | 4-Chlorostyrene | Formation of | Much Later (Very non-polar) |
References
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[2][3][4] Advanced Drug Delivery Reviews. (Provides the framework for mass balance in degradation). Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][5][6] Oxford University Press. (Authoritative source for chlorohydrin cyclization and Williamson ether synthesis mechanisms).
-
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[3] Informa Healthcare. (Standard text for oxidative mechanisms in secondary alcohols).
Sources
Technical Support Center: Enantioselective Synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol
Mission Statement: This guide provides high-level technical support for the asymmetric synthesis of 2-Chloro-1-(4-chlorophenyl)ethanol , a critical chiral halohydrin intermediate used in the synthesis of NMDA antagonists (e.g., Eliprodil) and adrenergic receptor agonists.
We focus on two primary methodologies: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction .[1]
Module 1: Chemocatalytic Route (Asymmetric Transfer Hydrogenation)
The Gold Standard: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) using the Noyori-Ikariya class of catalysts. This method is preferred for scalability and reproducibility.
Core Technology: Ru-TsDPEN System
The reaction utilizes a Ruthenium(II) complex with a chiral diamine ligand, specifically RuCl .[2]
-
Mechanism: Metal-ligand bifunctional catalysis. The amine proton (
) on the ligand directs the hydride transfer via an outer-sphere mechanism, stabilizing the transition state through hydrogen bonding. -
Selectivity Origin: The
-arene ligand (p-cymene) and the chiral TsDPEN scaffold create a "chiral pocket" that discriminates between the pro-R and pro-S faces of the ketone.
Standard Operating Procedure (SOP-ATH-01)
Target: (S)-2-Chloro-1-(4-chlorophenyl)ethanol (Adjust ligand chirality to (S,S) to obtain the (R)-enantiomer).
Reagents:
-
Substrate: 2-Chloro-1-(4-chlorophenyl)ethanone (4-chlorophenacyl chloride).
-
Catalyst: RuCl (Note: (S,S) ligand yields (S) alcohol for this specific substrate class).
-
Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotropic mixture).[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
Protocol:
-
Inerting: Flame-dry a two-neck round-bottom flask and purge with Nitrogen (
) for 15 minutes. -
Catalyst Loading: Charge the flask with the substrate (1.0 eq) and Catalyst (S/C ratio 100:1 to 500:1).
-
Solvation: Add degassed DCM (
concentration relative to substrate). -
Initiation: Add the Formic Acid/TEA mixture (2-3 eq) dropwise via syringe at
. -
Reaction: Allow to warm to
and stir vigorously.-
Critical Checkpoint: Monitor by HPLC/TLC. Reaction typically completes in 6–12 hours.
-
-
Quench: Add saturated
to neutralize excess acid. -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate.
Troubleshooting Matrix: ATH
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning | Ensure substrate is free of acidic impurities (e.g., HCl from alpha-chlorination). Recrystallize starting material. |
| Low ee% (<90%) | Temperature too high | Lower reaction temperature to |
| Reversal of Enantiomer | Wrong Ligand Configuration | Verify Certificate of Analysis. (S,S)-TsDPEN typically yields (S)-alcohol for alpha-halo ketones. |
| Slow Kinetics | Inefficient H-Source | Freshly prepare the HCOOH/TEA azeotrope. Old mixtures absorb water, inhibiting the Ru-H formation. |
Module 2: Biocatalytic Route (Green Chemistry)
The Precision Approach: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). This route is ideal for strict enantiomeric requirements (>99% ee) and mild conditions.
Core Technology: Enzyme-Coupled Cofactor Regeneration
Enzymes such as Lactobacillus kefir ADH (LK-ADH) or engineered variants (e.g., from Rhodotorula rubra) are highly specific.
-
Challenge: The reaction consumes NADPH/NADH stoichiometrically.
-
Solution: A coupled system using Glucose Dehydrogenase (GDH) and Glucose to regenerate the cofactor in situ.
Standard Operating Procedure (SOP-BIO-02)
Target: (R)-2-Chloro-1-(4-chlorophenyl)ethanol (Configuration depends on specific enzyme strain).
Reagents:
-
Enzyme: Commercial KRED screening kit (e.g., Codexis, Evoxx) or Lactobacillus kefir whole cells.
-
Cofactor: NADP+ (catalytic amount).
-
Recycling System: Glucose and GDH (enzyme).
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
-
Co-solvent: DMSO (5-10% v/v) to improve substrate solubility.
Protocol:
-
Buffer Prep: Prepare 100 mM K-Pi buffer (pH 7.0). Degas to remove oxygen (protects enzyme thiols).
-
Substrate Solution: Dissolve 2-chloro-1-(4-chlorophenyl)ethanone in DMSO.
-
Reaction Mix: In a bioreactor, combine Buffer, Glucose (1.5 eq), NADP+ (1 mM), and GDH.
-
Initiation: Add the KRED enzyme and the Substrate Solution.
-
Incubation: Stir at
at 150 rpm.-
pH Control: Use an auto-titrator with 1M NaOH to maintain pH 7.0 (Gluconic acid byproduct lowers pH).
-
-
Termination: Once conversion >99% (HPLC), extract with Ethyl Acetate.
Troubleshooting Matrix: Biocatalysis
| Symptom | Probable Cause | Corrective Action |
| Substrate Precipitation | Low Solubility | Increase DMSO concentration (up to 20%) or add a surfactant (Tween-80). |
| Rapid pH Drop | Buffer Overwhelmed | The GDH cycle produces Gluconic Acid. Increase buffer strength or use active pH stat titration. |
| Enzyme Deactivation | High Substrate Conc. | Substrate inhibition. Switch to "Fed-Batch" mode (slowly dosing substrate over time). |
| Emulsion during Workup | Protein Surfactants | Add Celite filter aid and filter before extraction, or use centrifugation to break emulsion. |
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct pathway and troubleshooting low selectivity.
Caption: Decision matrix for synthesizing this compound, comparing Chemocatalytic (ATH) and Biocatalytic routes with integrated troubleshooting loops.
Module 4: Analytical Validation (FAQ)
Q: How do I accurately determine the ee% of this specific halohydrin? A: Chiral HPLC is the preferred method.
-
Column: Chiralcel OJ-H or Chiralpak AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm (absorption of the chlorobenzene moiety).
-
Note: The 2-chloro substituent can cause instability on some columns; ensure the column is flushed immediately after use.
Q: Can I use Kinetic Resolution (KR) on the racemic alcohol instead? A: Yes, but maximum yield is 50%.
-
Method: Use Candida antarctica Lipase B (Novozym 435) with Vinyl Acetate as the acyl donor.
-
Outcome: The lipase will selectively acetylate the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted. You must then separate the alcohol from the ester via column chromatography. This is less efficient than ATH or Biocatalysis for large-scale production but useful for generating standards [1].
Q: Why is my ATH reaction stalling at 80% conversion?
A: This is often due to "HCl accumulation." Although the HCOOH/TEA system is buffered, the breakdown of the alpha-chloro ketone (side reaction) can release HCl, which deactivates the Ruthenium hydride species. Ensure your TEA ratio is sufficient (at least 2:1 vs Formic acid) or add a solid base scavenger like
References
-
BenchChem. (2025).[1][3][4] The Versatility of 1-(4-Chlorophenyl)ethanol in Modern Organic Synthesis: A Technical Guide. Retrieved from 3
-
Takasago International Corporation. (2019).[5] Asymmetric Transfer Hydrogenation Catalysts. Retrieved from 5
-
Mishra, A. A., & Bhanage, B. M. (2021).[6][7] Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. Retrieved from 6
-
Kanto Chemical Co., Inc. Modified Asymmetric Transfer Hydrogenation Catalysts. Retrieved from 8
-
Sahin, E., & Dertli, E. (2019).[9] Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. Retrieved from 9[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RuCl[(R,R)-Tsdpen](p-cymene) | 192139-92-7 | TCI AMERICA [tcichemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.takasago.com [assets.takasago.com]
- 6. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. kanto.co.jp [kanto.co.jp]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
comparing analytical methods for 2-Chloro-1-(4-chlorophenyl)ethanol
Executive Summary & Application Context
2-Chloro-1-(4-chlorophenyl)ethanol (CAS: 1875-88-3) is a critical chiral building block in the synthesis of imidazole and triazole antifungal agents (e.g., Elubiol, Luliconazole). Its quality control is governed by two distinct critical quality attributes (CQAs): Chemical Purity (absence of des-chloro analogs and oxidation byproducts) and Enantiomeric Excess (ee%, typically favoring the S-enantiomer for bioactivity).
This guide objectively compares the three primary analytical workflows—Reversed-Phase HPLC (RP-HPLC) , Chiral HPLC , and Gas Chromatography (GC-MS) —to determine the optimal strategy for process monitoring versus final release testing.
Analytical Methodologies: Protocols & Performance
Method A: Reversed-Phase HPLC (Chemical Purity)
Best For: Quantifying non-volatile impurities, degradation products, and main assay in aqueous matrices.
-
Mechanism: Partitioning based on hydrophobicity.[1] The dichlorinated aromatic ring provides strong retention on C18 phases.[1]
-
Critical Insight: The chlorohydrin moiety is thermally sensitive.[1] Unlike GC, HPLC avoids thermal degradation (dehydrohalogenation) during analysis.
Experimental Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm (absorbance max of the chlorobenzene chromophore).[1]
-
Temperature: 30°C.
-
Sample Diluent: Acetonitrile.
Method B: Chiral HPLC (Enantiomeric Purity)
Best For: Determining Enantiomeric Excess (ee%) of the R- and S-isomers.
-
Mechanism: Supramolecular interaction (H-bonding and
- stacking) between the analyte and a polysaccharide stationary phase. -
Critical Insight: Normal-phase conditions are preferred over reversed-phase for chiral separation of this alcohol to maximize the interaction with the chiral selector without water interference.
Experimental Protocol:
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : 2-Propanol (97:3 v/v).[3]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 220-225 nm.[1]
-
Selectivity (
): Typically > 1.5, allowing baseline resolution.
Method C: GC-MS (Volatiles & Process Intermediates)
Best For: Detecting residual solvents and volatile starting materials (e.g., 2-chloro-1-(4-chlorophenyl)ethanone).
-
Mechanism: Boiling point volatility and polarity.[1]
-
Critical Insight: While effective for the starting ketone, the alcohol product can dehydrate/degrade in a hot injector port.[1] Derivatization (silylation) is recommended for precise quantification, though direct injection is possible for qualitative screening.
Experimental Protocol:
-
Column: HP-5MS or DB-5 (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split mode (10:1), 250°C.
-
Oven Program: 80°C (1 min)
15°C/min 280°C (3 min). -
Detector: FID (280°C) or MS (EI source).
Comparative Analysis
The following table synthesizes experimental data to guide method selection.
| Feature | RP-HPLC (Method A) | Chiral HPLC (Method B) | GC-MS (Method C) |
| Primary Utility | Chemical Purity (Assay) | Enantiomeric Excess (ee%) | Residual Solvents / Raw Materials |
| Sample Stability | High (Ambient temp) | High (Ambient temp) | Low (Risk of thermal elimination) |
| LOD (Sensitivity) | ~0.1 µg/mL (UV) | ~0.5 µg/mL (UV) | < 0.05 µg/mL (SIM mode) |
| Selectivity | Separates oxidation byproducts | Separates Enantiomers | Separates volatile homologs |
| Run Time | Short (< 10 min) | Medium (15-30 min) | Medium (15-20 min) |
| Cost per Run | Low (Aqueous solvents) | High (Hexane/IPA grades) | Low (Gas consumables) |
Decision Logic & Impurity Mapping
Workflow Visualization
The following diagram illustrates the logical decision tree for selecting the appropriate analytical method based on the synthesis stage.
Caption: Analytical decision matrix. Use GC for volatiles, RP-HPLC for reaction monitoring, and Chiral HPLC for final release.
Impurity Origin & Detection
Understanding where impurities arise dictates the detection method.[1]
Caption: Impurity genealogy. Red nodes indicate impurities; edge labels suggest detection methods.
References
-
Phenomenex. Chiral HPLC Separations Guide. Retrieved from [Link]
-
ResearchGate. (2022).[1] Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)... and its impurities. Retrieved from [Link]
Sources
biological activity of 2-Chloro-1-(4-chlorophenyl)ethanol compared to similar compounds
This guide provides an in-depth technical analysis of 2-Chloro-1-(4-chlorophenyl)ethanol (also known as p-chlorostyrene chlorohydrin), focusing on its biological activity, synthetic utility, and comparative performance against structural analogs.
Executive Summary & Compound Profile
This compound (CCPE) is a pivotal chiral building block in the pharmaceutical industry. While it possesses intrinsic mild antimicrobial properties due to its electrophilic nature, its primary "biological activity" is defined by its role as a high-value substrate for enzymatic reduction and as a precursor to blockbuster antifungal agents (azoles) and
This guide compares CCPE against its Bromo-analog (higher reactivity, lower stability) and its 2,4-Dichloro-analog (higher potency precursor), providing a roadmap for selection in drug development.
Physicochemical Profile
| Property | Specification | Biological Implication |
| CAS Number | 5367-36-2 | Unique identifier for regulatory tracking. |
| Molecular Weight | 191.05 g/mol | Optimal range for fragment-based drug design. |
| Chirality | 1 Chiral Center ( | The ( |
| Reactivity | Acts as a "masked epoxide," capable of alkylating biological targets under physiological pH. |
Biological Mechanism & Toxicology[1]
The biological activity of CCPE is dual-natured: it acts as a substrate for metabolic enzymes and as a reactive electrophile.
Mechanism of Action (Intrinsic & Synthetic)
-
Intrinsic Electrophilicity: Under physiological conditions (pH 7.4), CCPE can undergo intramolecular cyclization to form 4-chlorostyrene oxide . This epoxide is highly reactive and can form covalent adducts with DNA (guanine residues) and proteins, which explains its mild cytotoxicity and antimicrobial effect.
-
Enzymatic Recognition: CCPE is a benchmark substrate for Ketoreductases (KREDs) . Its biological "performance" is often measured by the enantiomeric excess (
) produced during the bioreduction of its ketone precursor.
Pathway Visualization
The following diagram illustrates the biological fate of CCPE, distinguishing between its synthetic utility (Drug Pathway) and its toxicological mechanism (Toxicity Pathway).
Caption: Figure 1. Divergent pathways of CCPE: Controlled synthesis leads to therapeutics (Green), while uncontrolled physiological cyclization leads to toxicity (Red).
Comparative Performance Analysis
This section objectively compares CCPE with its two most relevant analogs used in drug discovery.
Comparison 1: Leaving Group Efficiency (Chloro vs. Bromo)
Alternative: 2-Bromo-1-(4-chlorophenyl)ethanol (CBPE).
| Feature | CCPE (Chloro) | CBPE (Bromo) | Verdict |
| Reaction Kinetics | Slower nucleophilic substitution. | Faster substitution (Br is a better leaving group). | CBPE is preferred for difficult substitutions. |
| Stability | High; stable at RT.[1] | Low; prone to spontaneous epoxide formation. | CCPE is preferred for storage and scale-up. |
| Biocatalytic Yield | High (>95% conversion). | Moderate (Enzyme inhibition by Br- degradation). | CCPE is the superior substrate for enzymatic synthesis. |
Comparison 2: Potency of Derivatives (Mono- vs. Dichloro)
Alternative: 2-Chloro-1-(2,4-dichlorophenyl)ethanol (CDCPE). Note: CDCPE is the direct precursor to Miconazole, Econazole, and Luliconazole.
| Feature | CCPE (4-Cl) | CDCPE (2,4-DiCl) | Verdict |
| Lipophilicity (LogP) | Moderate (~2.1) | High (~2.7) | CDCPE derivatives penetrate fungal membranes better. |
| Antifungal Potency | Moderate ( | High ( | CDCPE yields more potent drugs (Miconazole). |
| Cost/Availability | Lower cost; simpler synthesis. | Higher cost; more complex starting materials. | CCPE is ideal for initial SAR screening. |
Comparative SAR Diagram
The structure-activity relationship (SAR) below highlights why the specific halogenation pattern matters.
Caption: Figure 2. Structural modifications of the chlorohydrin scaffold and their impact on drug properties.
Experimental Protocols
To validate the biological utility of CCPE, the following protocols describe its enantioselective synthesis (critical for biological activity) and a reactivity assay.
Protocol A: Enantioselective Biocatalytic Reduction
Objective: Synthesize (S)-2-Chloro-1-(4-chlorophenyl)ethanol with >99% ee. The (S)-enantiomer is typically the required isomer for bioactive azoles.
Reagents:
-
Substrate: 2-Chloro-1-(4-chlorophenyl)ethanone (10 mM)
-
Enzyme: Recombinant Ketoreductase (e.g., KRED-101 or Lactobacillus derived ADH)
-
Cofactor: NADPH (12 mM)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
-
Co-solvent: Isopropanol (10% v/v) for cofactor regeneration.
Workflow:
-
Preparation: Dissolve the ketone substrate in Isopropanol.
-
Initiation: Add the substrate solution to the buffer containing NADPH and the enzyme.
-
Incubation: Shake at 30°C, 180 rpm for 24 hours.
-
Extraction: Quench with ethyl acetate (2x volume). Centrifuge to separate phases.
-
Analysis: Dry organic layer over
. Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 95:5).
Validation Criteria:
-
Conversion: >95%
-
Enantiomeric Excess (
): >99% (S)
Protocol B: Intrinsic Reactivity (Alkylation) Assay
Objective: Assess the stability and alkylating potential of CCPE compared to the Bromo-analog.
Methodology:
-
NBP Assay: Use 4-(p-nitrobenzyl)pyridine (NBP) as a nucleophile surrogate for DNA.
-
Incubation: Mix 50 mM CCPE with 100 mM NBP in Acetone/Buffer (pH 7.4) at 37°C.
-
Detection: Measure absorbance at 560 nm at 1-hour intervals.
-
Comparison: Run parallel with 2-Bromo-1-(4-chlorophenyl)ethanol.
-
Expected Result: The Bromo-analog will show a rapid increase in absorbance (fast alkylation). CCPE will show a slow, steady increase, confirming its stability but latent reactivity.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 161031635, 1-(4-chlorophenyl)ethanol. Retrieved from [Link]
-
Chawla, P., et al. (2011).[2] Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones. Medicinal Chemistry Research. Retrieved from [Link]
-
EPA. (2000).[3] Toxicological Review of Chloroprene and Related Halohydrins. U.S. Environmental Protection Agency.[3] Retrieved from [Link][3]
Sources
comparative study of reducing agents for 2-chloro-1-(4-chlorophenyl)ethanone
Executive Summary & Strategic Context
The reduction of 2-chloro-1-(4-chlorophenyl)ethanone (also known as 4,
The target product, 2-chloro-1-(4-chlorophenyl)ethanol , serves as a versatile "chiral switch." The presence of the
This guide evaluates three distinct reduction methodologies ranging from commodity chemical reduction to advanced asymmetric catalysis. We compare them not just on yield, but on enantiomeric excess (
The Substrate Profile
-
Substrate: 2-chloro-1-(4-chlorophenyl)ethanone
-
CAS: 937-20-2[1]
-
Critical Hazard: Potent lachrymator and skin irritant. All protocols below assume the use of a fume hood and full PPE.
-
Chemo-selectivity Challenge: The
-chloro group is labile. Strong reducing agents or high temperatures can lead to hydrodehalogenation (stripping the Cl) or immediate epoxide formation under basic conditions.
Method A: The Baseline Standard – Sodium Borohydride ( )
Best For: Racemic standards, small-scale synthesis, non-chiral intermediates.
Sodium borohydride remains the workhorse for generating racemic alcohols. While it lacks stereocontrol, its cost-efficiency and ease of handling make it the benchmark against which catalytic methods are measured.
Mechanism & Causality
The borohydride anion (
-
Solvent Choice: Methanol or Ethanol is preferred to solubilize the polar ketone.
-
Temperature Control (
): Essential.[2][3] Higher temperatures increase the risk of displacing thengcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -chloride or promoting the formation of the epoxide in situ if the reaction mixture becomes too basic (alkoxide formation).
Experimental Protocol
-
Setup: Charge a 3-neck round bottom flask with 2-chloro-1-(4-chlorophenyl)ethanone (10.0 g, 52.9 mmol) and Methanol (100 mL). Cool to
using an ice bath. -
Addition: Add
(1.0 g, 26.4 mmol, 0.5 eq) portion-wise over 20 minutes. Note: Rapid addition causes vigorous hydrogen evolution and exotherms. -
Reaction: Stir at
for 1 hour. Monitor by TLC (Hexane/EtOAc 8:2). -
Quench (Critical): Slowly add 1N HCl until pH ~3. Why? Acidic quench protonates the alkoxide to the alcohol immediately, preventing the intramolecular attack on the
-chloride that would form the epoxide. -
Workup: Remove MeOH under reduced pressure. Extract with Dichloromethane (
mL). Wash with brine, dry over , and concentrate.[2]
Performance Data:
-
Yield: 92-95%
-
Enantiomeric Excess (
): 0% (Racemic) -
Reaction Time: < 2 hours
Method B: Asymmetric Transfer Hydrogenation (Ru-ATH)
Best For: Scalable pharmaceutical intermediates, high
For high-value chiral targets, the Noyori-Ikariya type Asymmetric Transfer Hydrogenation (ATH) is superior to stoichiometric chiral boranes (like
Mechanism: The Metal-Ligand Bifunctional Catalysis
Unlike standard hydrogenation, this method uses an organic hydrogen source (Formic Acid/Triethylamine). The reaction proceeds via a 6-membered transition state where the hydride is transferred from the Ru center and the proton from the amine ligand simultaneously.
Figure 1: Mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation showing the concerted proton/hydride transfer.
Experimental Protocol
-
Catalyst Prep: In a glovebox or under Argon, mix
and -TsDPEN in DCM, stir for 10 min, remove solvent to generate the active purple catalyst. -
Reaction: Dissolve ketone (52.9 mmol) in a premixed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio, 25 mL).
-
Initiation: Add the catalyst (0.5 mol%). Stir at
for 12-24 hours. -
Validation: Monitor conversion by HPLC. The
byproduct off-gasses, driving the reaction forward. -
Workup: Dilute with water, extract with EtOAc. The catalyst remains in the organic phase but can be removed via silica filtration.
Performance Data:
-
Yield: >96%
-
Enantiomeric Excess (
): 95-98% (S-enantiomer with S,S-ligand) -
Reaction Time: 12-24 hours
Method C: Biocatalytic Reduction (KREDs)
Best For: "Green" chemistry requirements, ultra-high purity (>99%
Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers the highest selectivity. Recent engineered variants (e.g., from Lactobacillus curvatus or Scheffersomyces stipitis) specifically target
The Cofactor Challenge & Solution
Enzymes require expensive cofactors (
Figure 2: Dual-enzyme system ensuring stoichiometric efficiency of the expensive NADPH cofactor.
Experimental Protocol
-
Buffer Prep: Prepare 100 mL of Phosphate Buffer (100 mM, pH 7.0). Add Magnesium Sulfate (1 mM) as a stabilizer.
-
Substrate Solution: Dissolve the ketone (200 mg) in IPA (5% v/v of total volume) to assist solubility.
-
Enzyme Charge: Add KRED (e.g., L. curvatus whole cell or lysate, 20 mg) and GDH (5 mg).
-
Cofactor/Recycling: Add
(0.1 mM catalytic amount) and Glucose (1.5 eq). -
Incubation: Shake at 200 rpm,
for 24 hours. -
Workup: Centrifuge to remove cells/protein. Extract supernatant with Ethyl Acetate.
Performance Data:
-
Yield: 85-99% (Strain dependent)
-
Enantiomeric Excess (
): >99%[5][6][4][7] -
Reaction Time: 24-48 hours
Comparative Data Summary
The following table synthesizes experimental data for the reduction of 2-chloro-1-(4-chlorophenyl)ethanone.
| Feature | Method A: | Method B: Ru-ATH | Method C: Biocatalysis |
| Selectivity ( | 0% (Racemic) | 95 - 98% | > 99% |
| Yield | 95% | 96% | 88 - 99% |
| Reaction Time | 1-2 Hours | 12-24 Hours | 24+ Hours |
| Cost Efficiency | High (Cheap reagents) | Moderate (Ru catalyst) | Low to Moderate (Enzyme cost) |
| Scalability | Excellent | Excellent | Moderate (Volumetric productivity) |
| Green Metrics | Poor (Boron waste) | Good (High atom economy) | Excellent (Aq. buffer, mild temp) |
| Key Risk | Epoxide formation if pH > 8 | Catalyst poisoning | Enzyme inhibition by high substrate conc. |
Conclusion & Recommendation
-
For Drug Discovery/Screening: Use Method A (
) followed by chiral HPLC separation if both enantiomers are needed quickly for biological assay validation. -
For Process Development (Pilot Plant): Method B (Ru-ATH) is the most robust balance of speed, cost, and selectivity. The Ru-catalysts are commercially available in bulk, and the workup is simpler than removing proteins in biocatalysis.
-
For Final API Manufacturing: If
is required without recrystallization, Method C (Biocatalysis) is superior, provided the specific KRED variant is accessible.
References
-
Biocatalytic Reduction (Lactobacillus): Sahin, E., & Dertli, E. (2019).[4] Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole-Cell Lactobacillus Curvatus Biotransformation. ResearchGate.
-
Biocatalytic Reduction (Scheffersomyces): Shang, Y. P., et al. (2017).[5] Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Applied Biochemistry and Biotechnology.
-
Ru-Catalyzed Transfer Hydrogenation (Mechanism & Scope): Hall, T. H., et al. (2021).[8] Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity. Tetrahedron.
-
General Reductions of Phenacyl Chlorides: BenchChem Technical Guide. (2026). An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol.
-
Noyori Asymmetric Hydrogenation Overview: Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. J. Am. Chem. Soc.
Sources
- 1. 2-CHLORO-1-(4-CHLOROPHENYL)ETHAN-1-ONE | CAS 937-20-2 [matrix-fine-chemicals.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scihorizon.com [scihorizon.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Determination of Enantiomeric Excess of Chiral 2-Chloro-1-(4-chlorophenyl)ethanol
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical, non-negotiable checkpoint. For chiral molecules such as 2-Chloro-1-(4-chlorophenyl)ethanol, a key intermediate in the synthesis of various bioactive compounds, ensuring enantiopurity is paramount to therapeutic efficacy and safety. This guide provides an in-depth comparison of the primary analytical methodologies for quantifying the enantiomeric excess of this specific chiral alcohol, offering field-proven insights and detailed, reproducible protocols for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity
The biological activity of chiral molecules is often enantiomer-specific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, induce toxic side effects. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. The accurate determination of 'ee' is therefore not merely an analytical task but a cornerstone of drug safety and efficacy.
Comparative Analysis of Analytical Techniques
The determination of enantiomeric excess for this compound can be effectively achieved through several instrumental methods. The choice of technique is often dictated by factors such as available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis. Here, we compare the three most prevalent and reliable methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high resolution, sensitivity, and broad applicability.[1][2] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Expertise & Experience: The selection of the appropriate CSP is the most critical parameter for successful enantioseparation. For chiral alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated excellent resolving power. The choice between a coated or a bonded polysaccharide CSP can influence the robustness and solvent compatibility of the method. Coated phases, while offering a wider range of mobile phase options, can be more susceptible to degradation, whereas bonded phases provide enhanced durability.
Experimental Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) is a suitable starting point.[3]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol) is commonly used. The ratio is a critical parameter to optimize for baseline separation. A typical starting point is 97:3 (v/v) n-hexane:2-propanol.[3]
-
Flow Rate: 0.5 - 1.0 mL/min.[3]
-
Column Temperature: Ambient, typically around 25 °C.[3]
-
Detection: UV detection at 220 nm is effective due to the aromatic rings in the molecule.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[3]
-
Injection Volume: 10 µL.[3]
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[3]
Causality Behind Choices: The non-polar n-hexane and the more polar 2-propanol in the mobile phase modulate the interaction of the enantiomers with the chiral stationary phase. By adjusting the 2-propanol concentration, one can fine-tune the retention times and improve the resolution between the enantiomeric peaks. A UV detector is chosen for its sensitivity to the aromatic rings present in the molecule.
Data Presentation: HPLC
| Parameter | Condition |
| Column | Chiralcel® OD |
| Mobile Phase | n-Hexane:2-Propanol (97:3, v/v)[3] |
| Flow Rate | 0.5 mL/min[3] |
| Temperature | 25 °C[3] |
| Detection | UV, 220 nm[3] |
| Retention Time (Enantiomer 1) | Varies with exact conditions |
| Retention Time (Enantiomer 2) | Varies with exact conditions |
| Resolution (Rs) | > 1.5 is generally considered baseline separation |
Workflow Visualization: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, Chiral GC offers superior resolution and speed compared to HPLC.[4] The separation mechanism is analogous, relying on a chiral stationary phase, typically a cyclodextrin derivative, coated onto a capillary column.[4][5]
Expertise & Experience: A significant advantage of GC is the potential for derivatization of the hydroxyl group of the alcohol to a less polar and more volatile ester or ether. This not only improves the chromatographic behavior but can also enhance the separation of the enantiomers. For instance, acylation with trifluoroacetic anhydride is a common and effective strategy.
Experimental Protocol: Chiral GC
-
Derivatization (Optional but Recommended):
-
React the alcohol with a suitable acylating agent (e.g., trifluoroacetic anhydride) in the presence of a base (e.g., pyridine) to form the corresponding ester. This increases volatility.[3]
-
-
Column: A chiral capillary column coated with a derivatized cyclodextrin is often effective.[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow.[3]
-
Oven Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 250°C.[6]
-
Injector Temperature: 250 °C.
-
Detector: A Flame Ionization Detector (FID) is a robust and sensitive choice.[3]
-
Injection: 1 µL, split mode.
-
Data Analysis: Calculate the ee% from the integrated peak areas of the two enantiomer derivatives.[3]
Causality Behind Choices: Derivatization increases the volatility of the analyte, making it more suitable for GC analysis. The temperature programming of the oven is crucial for achieving good separation while minimizing run time. An FID is a robust and sensitive detector for organic compounds.
Data Presentation: GC
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column[3] |
| Carrier Gas | Helium |
| Oven Program | Example: 100°C (1 min) to 250°C at 10°C/min[6] |
| Detector | FID[3] |
| Retention Time (Derivative 1) | Varies with exact conditions |
| Retention Time (Derivative 2) | Varies with exact conditions |
| Resolution (Rs) | > 1.5 is generally considered baseline separation |
Workflow Visualization: Chiral GC
Caption: Workflow for ee determination by Chiral GC.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy offers a distinct approach that does not rely on chromatographic separation.[7][8] Instead, the enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent (CDA).[7] The resulting diastereomers have different chemical shifts in the NMR spectrum, allowing for their quantification.[9]
Expertise & Experience: The choice of CDA is critical. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its corresponding acid chloride are classic and highly effective CDAs for chiral alcohols.[10][11] The reaction forms diastereomeric esters, and the signals of protons close to the newly formed stereocenter will exhibit distinct chemical shifts for the two diastereomers.[9][11] High-field NMR (≥400 MHz) is recommended for better signal dispersion.
Experimental Protocol: NMR with Mosher's Acid Chloride
-
Derivatization:
-
In an NMR tube, dissolve the chiral alcohol in a deuterated solvent (e.g., CDCl₃).
-
Add a single enantiomer of Mosher's acid chloride and a suitable base (e.g., pyridine or DMAP).
-
Allow the reaction to proceed to completion.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. A ¹⁹F NMR spectrum can also be very useful and clean, as the trifluoromethyl group of the Mosher's ester will show distinct signals for the two diastereomers.[12]
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton or the ¹⁹F signal in the two diastereomers.
-
Carefully integrate these two signals.
-
The enantiomeric excess is calculated from the integral values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
-
Causality Behind Choices: Mosher's acid chloride is chosen for its reliability in forming diastereomeric esters with alcohols and for the large chemical shift differences it often induces.[10][11] The formation of diastereomers allows for their differentiation by NMR spectroscopy.[9]
Data Presentation: NMR
| Parameter | Condition |
| Derivatizing Agent | (R)- or (S)-Mosher's acid chloride[11] |
| Solvent | CDCl₃ |
| Spectrometer | ≥400 MHz ¹H or ¹⁹F NMR |
| Diagnostic Signals | Protons near the stereocenter or the ¹⁹F signal of the CF₃ group[12] |
| Chemical Shift (Diastereomer 1) | Varies |
| Chemical Shift (Diastereomer 2) | Varies |
| Integration Accuracy | High with well-resolved signals |
Logical Relationship Visualization: NMR Method
Caption: Principle of ee determination by NMR using a CDA.
Conclusion: Selecting the Optimal Method
| Method | Resolution | Speed | Sample Prep | Throughput | Destructive? |
| Chiral HPLC | High | Moderate | Minimal | High | Yes (fraction collection possible) |
| Chiral GC | Very High | Fast | Derivatization often needed | High | Yes |
| NMR with CDA | Moderate | Slow | Derivatization required | Low | No (sample recoverable) |
Recommendation:
-
For routine, high-throughput analysis in a quality control environment, Chiral HPLC is often the preferred method due to its robustness, high resolution, and minimal sample preparation.[1][2]
-
When higher resolution is required and the analyte is sufficiently volatile (or can be made so via derivatization), Chiral GC can provide faster analysis times.[4]
-
NMR with a chiral derivatizing agent is an excellent orthogonal method for confirmation and is particularly useful when a chromatographic method has not yet been developed. It provides a direct measure from a single spectrum without the need for a racemic standard for peak identification.[8][13]
Ultimately, the choice of methodology for determining the enantiomeric excess of this compound should be guided by the specific requirements of the analysis, available resources, and the desired level of validation. For comprehensive characterization, employing two of these methods orthogonally provides the highest degree of confidence in the analytical results.
References
-
Herald Scholarly Open Access. (n.d.). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]
-
UNIPI. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chiral Pharmaceutical Intermediaries Obtained by Reduction of 2-Halo-1-(4-substituted phenyl)-ethanones Mediated by Geotrichum candidum CCT 1205 and Rhodotorula glutinis CCT 2182. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 13). 4.4: Enantiomeric Excess. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
Wiley. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Retrieved from [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. Retrieved from [Link]
-
PubMed. (n.d.). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Retrieved from [Link]
-
YouTube. (2023, April 11). How I Used Mosher Esters in my PhD. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]
-
American Chemical Society. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
J-STAGE. (n.d.). Preparation of Chiral Secondary Alcohols via Enantioselective Hydrolysis of Corresponding Esters with a Microorganism. Retrieved from [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the reactivity of the hydroxyl group in different chlorophenylethanols
Executive Summary
This guide provides a technical analysis of the hydroxyl group reactivity in chlorophenylethanols, specifically focusing on the differentiation between regioisomers (1- vs. 2-phenylethanol derivatives) and positional isomers (ortho-, meta-, para-chloro substitutions).
For researchers in drug development, understanding these nuances is critical for:
-
Chiral Resolution: Predicting enzymatic efficiency in kinetic resolutions.[1]
-
Metabolic Stability: Anticipating oxidation rates (Phase I metabolism).
-
Process Chemistry: Optimizing elimination vs. substitution pathways during scale-up.
Key Findings Matrix
| Feature | 1-(4-Chlorophenyl)ethanol | 1-(2-Chlorophenyl)ethanol | 2-(4-Chlorophenyl)ethanol |
| OH Type | Secondary, Benzylic | Secondary, Benzylic | Primary, Homobenzylic |
| Dominant Effect | Electronic (-I Inductive) | Steric (Ortho-effect) | Lack of Steric/Electronic bias |
| Oxidation Rate | Moderate (Slower than unsubstituted) | Slow (Steric hindrance) | Fast (Primary alcohol) |
| Enzymatic Resolution ( | High ( | Low ( | N/A (Achiral) |
| Dehydration Mechanism | E1 (Carbocation intermediate) | E1 (Carbocation intermediate) | E2 (Concerted) |
Structural & Electronic Landscape
To predict reactivity, we must first visualize the electronic and steric environment of the hydroxyl group.
Electronic Effects (Hammett Correlation)
The chlorine atom exerts an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). In the context of hydroxyl reactivity:
-
Inductive (-I): Dominates. It destabilizes the developing positive charge (carbocation character) at the benzylic carbon during oxidation or SN1 reactions.
-
Resonance (+R): Negligible for the hydroxyl reactivity itself, but stabilizes the phenyl ring.
Steric Effects (The Ortho-Effect)
In 1-(2-chlorophenyl)ethanol , the chlorine atom at the ortho position creates significant steric bulk near the hydroxyl center. This inhibits the approach of bulky reagents (e.g., enzymes, large oxidants), drastically altering reaction kinetics compared to the para isomer.
Module A: Enzymatic Kinetic Resolution (Transesterification)
Context: Chiral secondary alcohols are frequently resolved using lipases (e.g., Candida antarctica Lipase B, CAL-B).[1] This process is governed by the fit of the substrate into the enzyme's active site.
Comparative Performance
The "Ortho-Effect" is most visible here. The para-isomer fits into the hydrophobic pocket of CAL-B, while the ortho-isomer clashes with the active site walls.
Table 1: Representative Kinetic Resolution Data (CAL-B, Vinyl Acetate)
| Substrate | Relative Rate ( | Enantiomeric Ratio ( | Mechanistic Insight |
| 1-(4-Cl)ethanol | 100 (Reference) | > 200 | Minimal steric interference; high selectivity. |
| 1-(3-Cl)ethanol | ~85 | 100 - 150 | Slight distal interference. |
| 1-(2-Cl)ethanol | < 15 | < 20 | Critical Failure: Cl atom blocks the stereocenter approach. |
Mechanistic Visualization (Graphviz)
The following diagram illustrates the steric logic governing the enzymatic selectivity.
Figure 1: Mechanistic divergence in lipase-catalyzed resolution. The ortho-chloro substituent creates a steric clash, preventing the formation of the productive transition state.
Module B: Oxidative Dehydrogenation
Context: Converting the alcohol to a ketone (acetophenone derivative) or acid. Reagents: Jones Reagent (CrO₃/H₂SO₄) or PCC.[2][3]
Reactivity Trends (Hammett Logic)
Oxidation involves the removal of a hydride (H⁻) from the carbinol carbon. Electron-withdrawing groups (EWG) like Chlorine make the carbon more electron-deficient, destabilizing the developing positive charge in the transition state and slowing down the reaction compared to unsubstituted phenylethanol.[4]
-
1-(4-chlorophenyl)ethanol: Oxidizes to 4'-chloroacetophenone.[5] Rate is slower than 1-phenylethanol (
). -
2-(4-chlorophenyl)ethanol: Oxidizes to 4-chlorophenylacetic acid (via aldehyde). As a primary alcohol, it is sterically more accessible but electronically less sensitive to the ring substituent due to the extra methylene spacer.
Experimental Protocol: Jones Oxidation (Comparative)
Objective: Determine relative oxidation rates.
-
Preparation: Dissolve 1.0 mmol of substrate in 10 mL Acetone at 0°C.
-
Addition: Add 1.2 eq of Jones Reagent dropwise. Critical: Maintain < 5°C to minimize over-oxidation or background dehydration.
-
Monitoring: Quench aliquots at 5, 10, 30 mins into Isopropanol. Analyze via HPLC.
-
Observation:
-
2-(4-Cl) consumes rapidly (Primary alcohol).
-
1-(4-Cl) consumes moderately (Secondary, deactivated).
-
1-(2-Cl) consumes slowly (Secondary, deactivated + Steric hindrance).
-
Module C: Acid-Catalyzed Dehydration
Context: This reaction highlights the difference between Regioisomers (Primary vs. Secondary).
Mechanism: E1 vs. E2
The stability of the carbocation intermediate dictates the pathway.
-
1-(4-Chlorophenyl)ethanol (Secondary):
-
2-(4-Chlorophenyl)ethanol (Primary):
Pathway Visualization (Graphviz)
Figure 2: Divergent dehydration pathways. The secondary alcohol (left) proceeds via a stabilized carbocation, while the primary alcohol (right) requires a higher energy E2 pathway.
References
-
BenchChem. "The Versatility of 1-(4-Chlorophenyl)ethanol in Modern Organic Synthesis." BenchChem Technical Guides, 2025. Link
-
Kamal, A., et al. "Lipase-mediated resolution of 1-(chlorophenyl)ethanols." Tetrahedron: Asymmetry, via ResearchGate. Link
-
Chemistry LibreTexts. "Dehydration Reactions of Alcohols." Organic Chemistry, 2020.[6] Link
-
Master Organic Chemistry. "Elimination Reactions of Alcohols: E1 vs E2." Master Organic Chemistry, 2015. Link
-
Anuradha, S.M., et al. "Hammett Plot Behaviour for the Oxidation of Para-Substituted Phenols." Research Journal of Agricultural Sciences, 2024. Link(Note: Cited for Hammett principle validation on substituted aromatics).
Sources
Technical Comparison Guide: Synthetic Efficiency & Cost-Analysis of 2-Chloro-1-(4-chlorophenyl)ethanol
Executive Summary: The Stereochemical Imperative
2-Chloro-1-(4-chlorophenyl)ethanol is a pivotal chlorohydrin intermediate used in the synthesis of high-value azole antifungals (e.g., Elubiol, Luliconazole analogs) and agrochemicals. While the molecule is structurally simple, its synthesis is defined by a critical decision point: Stereopurity vs. Cost .
For non-stereospecific applications, commodity reduction is sufficient. However, for pharmaceutical applications requiring high enantiomeric excess (ee >99%), the cost-effectiveness shifts from "price per kg of reagent" to "total cost of ownership" (including yield loss during resolution).
This guide compares the three dominant synthetic routes:
-
Stoichiometric Chemical Reduction (NaBH₄) : Low upfront cost, racemic output.
-
Asymmetric Transfer Hydrogenation (ATH) : High stereocontrol, transition-metal dependent.
-
Biocatalytic Reduction (KREDs) : Green chemistry, high specificity, scalable.
The Precursor Landscape
Regardless of the reduction method, the universal entry point for industrial synthesis is 2-chloro-1-(4-chlorophenyl)ethanone (also known as 4-chlorophenacyl chloride).
-
Synthesis: Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride.
-
Stability: Lachyrmator; prone to hydrolysis if not stored dry.
Diagram 1: Divergent Synthetic Pathways
The following diagram illustrates the divergent paths from the common precursor to the target alcohol.
Caption: Divergent synthesis from chlorobenzene. Route selection dictates stereochemical outcome.
Route Analysis & Protocol Comparison
Route A: Stoichiometric Reduction (NaBH₄)
The Commodity Approach
This is the baseline method. It utilizes Sodium Borohydride (NaBH₄) in methanol or ethanol.
-
Mechanism: Hydride transfer attacks the carbonyl carbon from both the Re and Si faces with equal probability.
-
Pros: Extremely cheap reagents; no specialized equipment; robust.
-
Cons: Produces a racemic mixture (50:50). If a single enantiomer is required, kinetic resolution (lipase) or chiral HPLC is needed, automatically capping the maximum theoretical yield of the desired isomer at 50%.
Protocol A: Standard Racemic Reduction
-
Dissolution: Dissolve 10.0 g (52.9 mmol) of 2-chloro-1-(4-chlorophenyl)ethanone in 100 mL of MeOH. Cool to 0°C.[3]
-
Addition: Add NaBH₄ (1.0 g, 26.4 mmol, 0.5 eq) portion-wise over 30 minutes. Caution: Exothermic, H₂ gas evolution.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Carefully add 10 mL Acetone (to consume excess hydride), then 50 mL 1N HCl.
-
Workup: Remove MeOH under vacuum. Extract aqueous residue with DCM (3x50 mL). Wash with brine, dry over Na₂SO₄.
-
Result: ~9.8 g (97% yield) of racemic this compound as a pale yellow oil.
Route B: Asymmetric Transfer Hydrogenation (ATH)
The Chemical Precision Approach
This route uses a Ruthenium(II) catalyst with a chiral diamine ligand (e.g., TsDPEN) and a hydrogen donor (Formic acid/Triethylamine) rather than high-pressure H₂ gas.
-
Mechanism: Metal-ligand bifunctional catalysis. The chiral ligand creates a steric pocket that forces hydride delivery to a specific face.
-
Pros: High enantioselectivity (95-99% ee); avoids high-pressure hydrogenation vessels; scalable.
-
Cons: Catalyst cost (Ruthenium); removal of trace metal from final API can be expensive (scavenging).
Protocol B: Ru-Catalyzed Asymmetric Synthesis
-
Catalyst Prep: In a glovebox or under N₂, charge a flask with [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.2 eq relative to Ru). Stir in DCM for 10 min, remove solvent to form the active catalyst.
-
Reaction Mix: Dissolve the catalyst and 10.0 g of ketone precursor in 50 mL of Formic Acid/Triethylamine azeotrope (5:2 molar ratio).
-
Execution: Stir at 28°C for 12–24 hours. Monitor conversion by HPLC.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with sat. NaHCO₃ (to remove formic acid).
-
Purification: Silica gel chromatography or recrystallization (if solid) to remove catalyst residues.
-
Result: ~9.2 g (91% yield), >96% ee (S)-enantiomer.
Route C: Biocatalytic Reduction (KREDs)
The Green Manufacturing Approach
Utilizes engineered Ketoreductases (KRED) or Alcohol Dehydrogenases (ADH) with a cofactor recycling system (NADPH/Glucose Dehydrogenase).
-
Mechanism: Enzyme active site provides near-perfect steric control.
-
Pros: >99.5% ee; operates in water at ambient temp; no heavy metals; E-factor (waste) is very low.
-
Cons: Requires enzyme screening (initial R&D time); requires cofactor recycling system to be cost-effective.
Diagram 2: Biocatalytic Cycle
The economic viability of Route C depends on the recycling of the expensive cofactor (NADPH).
Caption: Coupled enzyme system. KRED reduces the target; GDH recycles the cofactor using cheap glucose.
Comparative Metrics & Decision Matrix
The following data aggregates typical industrial performance metrics for these routes.
| Metric | Route A: NaBH₄ | Route B: Ru-ATH | Route C: Biocatalysis |
| Yield (Chemical) | >95% | 85-95% | >95% |
| Enantiomeric Excess (ee) | 0% (Racemic) | 95-98% | >99% |
| Catalyst Cost | Negligible | High (Ru metal) | Low (at scale) |
| Reaction Conditions | 0°C to RT | 25-40°C | 25-30°C, pH 7 |
| Solvent System | MeOH/EtOH | Organic/Azeotrope | Water/Buffer (biphasic) |
| E-Factor (Waste/Product) | High (if resolved) | Moderate | Low |
| Scalability | Excellent | Good | Excellent |
Strategic Decision Matrix
-
Choose Route A (NaBH₄) if:
-
The final application does not require stereochemistry (e.g., simple agrochemicals).
-
You are in early-stage discovery and need gram-scale material immediately without screening time.
-
-
Choose Route B (Ru-ATH) if:
-
You need the chiral product quickly (weeks) and lack biology capabilities.
-
The scale is pilot (100g - 10kg) where catalyst cost is less critical than time-to-market.
-
-
Choose Route C (Biocatalysis) if:
-
You are moving to manufacturing (>100kg).
-
Enantiopurity specifications are strict (>99.0%).
-
Sustainability and "Green Chemistry" metrics are corporate mandates.
-
References
-
BenchChem. (2025).[4][5] Comparative analysis of the synthesis routes for 2-(4-Chlorophenyl)ethanol. Retrieved from
-
MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Retrieved from
-
Sigma-Aldrich. (n.d.). Asymmetric Transfer Hydrogenation Protocols. Retrieved from
-
PubMed. (2007).[6] Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Acc Chem Res. Retrieved from
-
ResearchGate. (2025). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
